Telatinib

Catalog No.
S544864
CAS No.
332012-40-5
M.F
C20H16ClN5O3
M. Wt
409.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telatinib

CAS Number

332012-40-5

Product Name

Telatinib

IUPAC Name

4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide

Molecular Formula

C20H16ClN5O3

Molecular Weight

409.8 g/mol

InChI

InChI=1S/C20H16ClN5O3/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14/h2-10H,11H2,1H3,(H,22,27)(H,24,25)

InChI Key

QFCXANHHBCGMAS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-(((4-((4-chlorphenyl)amino)furo(2,3-d)pyridazin-7-yl)oxy)methyl)-N-methylpyridine-2-carboxamide, BAY 57-9352, telatinib

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl

The exact mass of the compound Telatinib is 409.09417 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Telatinib BAY 57-9352 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Target Profile & Mechanism of Action

Telatinib is an orally available, small-molecule inhibitor that targets key receptor tyrosine kinases involved in tumor angiogenesis [1] [2] [3]. Its primary mechanism is the potent inhibition of Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2/-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β) [1] [2] [3]. Additionally, it strongly inhibits c-Kit [4] [3].

The following diagram illustrates the primary signaling pathways inhibited by this compound and its consequent anti-angiogenic effects.

G cluster_pathway Angiogenesis Signaling Pathway This compound This compound VEGFR2 VEGFR-2/3 This compound->VEGFR2 PDGFRB PDGFR-β This compound->PDGFRB cKIT c-Kit This compound->cKIT VEGF VEGF Ligand VEGF->VEGFR2 PK Kinase Autophosphorylation VEGFR2->PK PDGFRB->PK cKIT->PK Angiogenesis Endothelial Cell Proliferation & Tumor Angiogenesis PK->Angiogenesis

This compound inhibits key tyrosine kinase receptors, blocking downstream angiogenic signaling.

The potency of this compound against its key targets has been quantified in biochemical assays, as shown in the table below.

Table 1: In Vitro Inhibitory Profile (IC₅₀) of this compound [4]

Target IC₅₀ (nM) Cellular Function / Assay
c-Kit 1 nM Receptor tyrosine kinase activity
VEGFR-3 4 nM Receptor tyrosine kinase activity
VEGFR-2 6 nM Receptor tyrosine kinase activity; 19 nM in whole-cell autophosphorylation assay [3]
PDGFR-α 15 nM Receptor tyrosine kinase activity
PDGFR-β N/A Inhibits PDGF-stimulated growth of human aortic smooth muscle cells (IC₅₀ = 249 nM) [3]
N/A 26 nM Inhibits VEGF-dependent proliferation of human umbilical vein endothelial cells (HUVECs) [3]

It is noteworthy that this compound displays little inhibitory activity against the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor, indicating a selective profile [4].

Experimental Evidence & Preclinical Models

The anti-tumor efficacy and proposed mechanism of action of this compound have been validated through a series of in vitro and in vivo experiments.

Key Experimental Findings and Methodologies:

  • In Vivo Anti-tumor Activity: Administration of this compound as a single agent demonstrated potent, dose-dependent anti-tumor activity in multiple human tumor xenograft models, including MDA-MB-231 breast cancer, Colo-205 colon cancer, DLD-1 colon cancer, and H460 non-small cell lung cancer, as well as in pancreatic and prostate carcinoma models [4].
  • Pharmacodynamic Biomarkers in Clinical Studies: In phase I clinical trials, this compound's biological activity was confirmed using specific pharmacodynamic biomarkers [1] [2] [3].
    • sVEGFR-2: Plasma levels of soluble VEGFR-2 (sVEGFR-2) decreased with increasing drug exposure (AUC(0-12)), indicating target engagement [1] [2].
    • DCE-MRI: Tumor blood flow, as measured by Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) parameters (Ktrans and IAUC60), was shown to decrease, demonstrating a biological effect on tumor vasculature [1] [2] [3].
    • VEGF: A dose-dependent increase in plasma VEGF levels was observed, which is a common compensatory feedback mechanism following VEGFR inhibition [3].

Clinical Pharmacology & Development

The pharmacokinetic and safety profile of this compound has been characterized in phase I dose-escalation studies involving patients with advanced solid tumors.

Table 2: Clinical Pharmacokinetics and Tolerability (Phase I Data) [1] [2] [3]

Parameter Findings
Absorption Rapidly absorbed after oral administration; median time to peak concentration (Tmax) < 3 hours [1] [3].
Dose Proportionality Exposure (Cmax and AUC) increased in a less-than-dose-proportional manner, plateauing in the 900 mg to 1500 mg BID dose range [1] [2].
Half-life Averaged approximately 5.5 to 8.2 hours [1] [3].
Metabolism Metabolized by various cytochrome P450 (CYP) isoforms and UGT1A4; the main metabolite is BAY 60-8246 (demethylated derivative) [2] [3].
Drug-Drug Interaction Potential Low risk based on in vitro studies; no critical involvement of polymorphic CYP isoforms, and no significant inhibition or induction of major CYP isoforms at therapeutic concentrations [2].
Recommended Phase II Dose 900 mg, administered twice daily (BID) on a continuous schedule [2] [3].
Maximum Tolerated Dose (MTD) Not formally reached in studies up to 1500 mg BID [2] [3].
Most Frequent Drug-Related Adverse Events (Grade 3) Hypertension (23-28%) and diarrhoea (7-15%) [1] [2].

Current Development Status: According to the AdisInsight database, this compound has been investigated in phase II studies for gastric, liver, and oesophageal cancers [5]. A phase II clinical trial investigating this compound in combination therapy for these cancers was listed as active in the United States as of August 2021 (NCT04798781) [5]. A 2025 bioinformatics study also identified this compound as a potential therapeutic drug targeting irinotecan-related regulators in colorectal cancer, suggesting ongoing research interest [6].

References

Telatinib Pharmacokinetic Parameters at Steady-State

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the geometric mean (% coefficient of variation) of telatinib pharmacokinetic parameters on day 14 of cycle 1, as reported in a study of patients with advanced solid tumors [1] [2].

Parameter 600 mg bid (n=6) 900 mg bid (n=27) 1200/1500 mg bid (n=6)
C~max~ (mg/L) 0.825 (93%) 0.899 (91%) 1.467 (33%)
T~max~ (h)* 2.3 [1.1 - 4] 2.6 [0.5 - 8] 2.5 [0.67 - 4.1]
AUC~(0-12)~ (mg·h/L) 5.779 (71%) 5.761 (82%) 9.800 (33%)
Half-life (h) 8.2 (47%) 6.8 (47%) 8.1 (71%)

Note: T~max~ is presented as median [range]. The cohort for 1200/1500 mg bid combines data from 2 patients at 1200 mg and 4 patients at 1500 mg [1] [2].

Key Pharmacokinetic Characteristics and Experimental Protocols

Based on the available data, here are the core characteristics and methodological details from the clinical studies.

Pharmacokinetic Profile
  • Absorption and Half-life: this compound is rapidly absorbed after oral administration, with a median time to maximum concentration (T~max~) of 3 hours or less [3] [4]. The half-life is approximately 6 to 8 hours [1] [4].
  • Dose Proportionality: Exposure to this compound (C~max~ and AUC) increases in a less-than-dose-proportional manner. Pharmacokinetics plateau in the 900 mg to 1500 mg bid dose range, suggesting saturable absorption or another clearance mechanism [3] [4]. One study concluded that no clear relationship between dose and exposure was apparent in the 600 mg to 1500 mg bid range [1].
  • Interpatient Variability: There is substantial interpatient variability in this compound exposure, with coefficients of variation for AUC and C~max~ ranging from 20% to 150% [5]. A pharmacogenetic study found that polymorphisms in key drug transporter genes (ABCB1, ABCC1, ABCG2) were not associated with this variability [5].
Experimental Protocol from Clinical Studies

The following methodology is compiled from the phase I trials referenced [3] [4].

  • 1. Study Design: Phase I, open-label, dose-escalation studies in patients with advanced solid tumors.
  • 2. Dosing: this compound was administered orally twice daily (bid). Different schedules were tested, including continuous dosing and 14 days on/7 days off cycles.
  • 3. Pharmacokinetic Sampling:
    • Blood samples were collected via an indwelling intravenous catheter.
    • On Day 1 and Day 14 of Cycle 1, samples were taken at pre-dose, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose.
  • 4. Bioanalysis: Plasma concentrations of this compound and its active metabolite (BAY 60-8246) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • 5. Data Analysis: Pharmacokinetic parameters were calculated by non-compartmental analysis using WinNonlin software (version 4.1.a).

This compound's Mechanism of Action

The diagram below illustrates the primary molecular targets of this compound and their role in its anti-angiogenic effect.

G cluster_targets Inhibits Tyrosine Kinase Activity cluster_effects Blocks Key Angiogenic Processes This compound This compound VEGFR2 VEGFR-2 (KDR) This compound->VEGFR2 VEGFR3 VEGFR-3 (FLT4) This compound->VEGFR3 PDGFRb PDGFR-β This compound->PDGFRb cKIT c-KIT This compound->cKIT EndothelialProliferation Inhibits Endothelial Cell Proliferation & Survival VEGFR2->EndothelialProliferation Lymphangiogenesis Inhibits Lymphangiogenesis VEGFR3->Lymphangiogenesis PericyteCoverage Reduces Pericyte Coverage of Vessels PDGFRb->PericyteCoverage AntiAngiogenicEffect Anti-Angiogenic Effect (Reduced Tumor Blood Flow) EndothelialProliferation->AntiAngiogenicEffect Lymphangiogenesis->AntiAngiogenicEffect PericyteCoverage->AntiAngiogenicEffect

This compound inhibits key receptor tyrosine kinases to block angiogenesis.

Further Research Directions

The available data is primarily from early-phase trials. For a complete whitepaper, you may need to investigate the following:

  • Updated Clinical Data: Search for phase II results or later-stage trials, particularly focusing on specific cancer types like gastric cancer.
  • Formulation Comparisons: Some studies investigated different tablet formulations, which can impact bioavailability [4].
  • Combination Therapy PK: The pharmacokinetics of this compound when combined with standard chemotherapy regimens is an area for exploration.

References

Telatinib Phase I Clinical Trial Results at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the core findings from the primary Phase I dose-escalation studies of telatinib monotherapy.

Table 1: Key Trial Design and Patient Demographics

Aspect Description
Study Type Multicenter, open-label, non-controlled, phase I dose escalation [1]
Patient Population Patients with advanced or metastatic solid tumors refractory to standard treatment or without standard therapy options [1] [2]
Primary Objectives Determine DLTs & MTD, characterize safety & pharmacokinetics [1] [2]
Dosing Schedules Continuously administered or 14 days on/7 days off [1]
Recommended Phase II Dose 900 mg twice daily (continuous dosing) [1] [2] [3]

Table 2: Safety and Tolerability Profile

Category Findings
Maximum Tolerated Dose (MTD) Not formally reached, up to 1500 mg twice daily [1] [2] [3]
Most Frequent Drug-Related Adverse Events (AEs) Hypertension (20.8-23%), Diarrhea, Nausea, Fatigue [1] [2] [3]
Most Frequent Grade 3/4 AEs Hypertension (11.3-23%) [2] [3]
Reported Dose-Limiting Toxicities (DLTs) Poorly controlled hypertension (600 mg BID); Grade 2 weight loss, anorexia, and fatigue (1500 mg BID) [2] [3]

Table 3: Pharmacokinetic and Pharmacodynamic Summary

Parameter Findings
Absorption Rapidly absorbed; median T~max~ ≤ 3 hours [1] [2]
Half-life Averaged 5.5 hours [2] [3]
Exposure Increase was less than dose-proportional; plateaued in the 900–1500 mg BID range [1]

| Key Biomarker Changes | • Dose-dependent decrease in plasma soluble VEGFR-2 (sVEGFR-2) • Dose-dependent increase in plasma VEGF • Both plateaued at 900 mg BID [2] [3] | | Tumor Blood Flow | Decrease observed via DCE-MRI, correlated with increasing drug exposure (AUC~0-12~) [1] [2] |

Table 4: Preliminary Antitumor Activity

Measure Outcome

| Best Response (Monotherapy Trials) | • Partial Response (PR): Observed in 2 patients with renal cell carcinoma (RCC) in one trial [1]. • Stable Disease (SD): Achieved in 50.9% of patients in another trial [2] [3]. | | Efficacy in Combination Therapy | In a trial with irinotecan/capecitabine: 5 of 23 patients had PR and 9 of 23 had SD [4]. |

This compound's Mechanism of Action and Targets

This compound is an orally available, small-molecule inhibitor that primarily targets key receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation [1] [5] [6]. The diagram below illustrates its core mechanism of action.

G This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits IC₅₀: 6 nM VEGFR3 VEGFR-3 This compound->VEGFR3 Inhibits IC₅₀: 4 nM PDGFRb PDGFR-β This compound->PDGFRb Inhibits IC₅₀: 15 nM cKit c-Kit This compound->cKit Inhibits IC₅₀: 1 nM Angiogenesis Angiogenesis VEGFR2->Angiogenesis Lymphangiogenesis Lymphangiogenesis VEGFR3->Lymphangiogenesis Pericyte Coverage Pericyte Coverage PDGFRb->Pericyte Coverage Cell Proliferation/Survival Cell Proliferation/Survival cKit->Cell Proliferation/Survival Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Metastasis Metastasis Lymphangiogenesis->Metastasis Pericyte Coverage->Tumor Growth Cell Proliferation/Survival->Tumor Growth

This compound inhibits VEGFR-2 and VEGFR-3 to block angiogenesis and lymphangiogenesis, and targets PDGFR-β and c-Kit to affect pericyte coverage and tumor cell proliferation [1] [6] [7].

Detailed Experimental Protocols from the Trials

For your reference, here are the key methodologies used in the Phase I trials.

1. Patient Selection

  • Inclusion Criteria: Patients aged ≥18 years with histologically confirmed, refractory advanced solid tumors; ECOG performance status of 0-2; adequate bone marrow, hepatic, and renal function [1] [2].
  • Exclusion Criteria: Significant cardiovascular disease, uncontrolled hypertension, metastatic brain tumors, anticancer therapy within 4 weeks prior to study entry, and prior treatment with VEGFR-2 inhibitors [2].

2. Study Design and Dose Escalation

  • The study followed a standard 3+3 dose escalation design [1].
  • Starting Dose: 20 mg once daily [2].
  • DLT Definition: Included grade 4 neutropenia ≥7 days, febrile neutropenia, grade 4 thrombocytopenia, and any drug-related grade 3/4 non-hematologic toxicity (with specific exceptions for manageable conditions like hypertension) [1] [2].
  • MTD Determination: The highest dose at which fewer than 2 out of 6 patients experienced a DLT in the first cycle [1] [2].

3. Pharmacokinetic (PK) Assessment

  • Sample Collection: Blood samples were collected pre-dose and at multiple time points (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12 hours post-dose) on day 1 and day 14 of cycle 1 [1] [2].
  • Analysis: Plasma concentrations of this compound and its metabolite (BAY 60-8246) were determined using a validated LC-MS/MS method. PK parameters (AUC~0-12~, C~max~, t~max~, half-life) were calculated via non-compartmental analysis [1] [2].

4. Pharmacodynamic (PD) and Biomarker Analysis

  • Blood-Based Biomarkers: Levels of plasma soluble VEGFR-2 (sVEGFR-2) and VEGF were measured using quantitative enzyme-linked immunosorbent assays (ELISAs) at baseline and specific time points during treatment [1] [2].
  • Functional Imaging: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was used to assess changes in tumor vascular permeability and blood flow (modeled by parameters such as K^trans^ and IAUC~60~) [1] [2].

5. Efficacy and Safety Evaluation

  • Tumor Response: Assessed every two cycles using Response Evaluation Criteria in Solid Tumors (RECIST) [1] [2].
  • Safety Monitoring: Adverse events were continuously monitored and graded according to the National Cancer Institute Common Toxicity Criteria (NCI CTC) [1] [2].

Key Conclusions for Drug Development Professionals

  • Wide Therapeutic Window: The MTD was not reached at 1500 mg BID, but a lower dose of 900 mg BID was selected for Phase II based on PK/PD data showing plateaued exposure and biomarker effects, suggesting this is the biologically optimal dose [1] [2] [3].
  • Manageable Safety Profile: The primary toxicity was hypertension, a mechanism-based, class-effect adverse event of VEGFR inhibition that is generally manageable with standard medications [1] [2].
  • Proof-of-Mechanism Confirmed: The consistent observation of a dose-dependent decrease in sVEGFR-2 and reduction in tumor blood flow (via DCE-MRI) provides strong evidence of successful target engagement and the intended anti-angiogenic effect [1] [2].

References

Telatinib pharmacogenetics ABC transporter polymorphisms

Author: Smolecule Technical Support Team. Date: February 2026

Core Clinical Pharmacogenetics Findings

A pivotal pharmacogenetic study of telatinib, which included 33 patients with advanced solid tumors, specifically investigated the relationship between ABC transporter polymorphisms and this compound exposure and toxicity. The key findings are summarized below [1] [2] [3]:

Investigated Aspect Genes Analyzed Key Polymorphisms Clinical Outcome

| Pharmacokinetics (Drug Exposure) | ABCB1, ABCC1, ABCG2 | ABCB1: 3435C>T (rs1045642), 1236C>T (rs1128503), 2677G>A/T (rs2032582), -129T>C ABCC1: C>G (rs129081), 825T>C (rs246221), 1062T>C (rs35587), 2012G>T (rs45511401) ABCG2: 346G>A (rs2231137), 421C>A (rs2231142) | No statistically significant association was found between any of these polymorphisms and the dose-normalized AUC(0–12) of this compound [1] [2]. | | Toxicity | KDR (VEGFR-2), FLT4 (VEGFR-3) | KDR: 1719A>T (rs1870377), -604T>C (rs2071559), 1192G>A (rs2305948) FLT4: 1480A>G (rs307826), 2670C>G (rs448012) | No association was observed between these target receptor genotypes or haplotypes and the toxicity profile of this compound [1] [2]. |

Detailed Experimental Methodology

The clinical investigation followed a rigorous candidate-gene approach. Here is a detailed breakdown of the experimental protocol [1]:

  • Patient Cohort and Sample Collection: The analysis was conducted on a subset of 33 patients from a phase I dose-escalation study. Blood samples were collected and anonymized. DNA was isolated using the MagNA Pure DNA Isolation kit (Roche Diagnostics) [1].
  • Polymorphism Selection: Single Nucleotide Polymorphisms (SNPs) were selected based on several criteria: validated SNP assays, non-synonymous amino acid changes, previously reported clinical relevance, and a minor genotype frequency of preferably around 10% [1].
  • Genotyping Technique: SNP genotyping was performed using the BIOMARK 48.48 dynamic array (Fluidigm Corporation) with Taqman assays from Applied Biosystems. The process included quality control measures, such as genotyping duplicates and using negative controls [1].
  • Clinical Data Correlation:
    • Pharmacokinetics: The primary parameter for association was the steady-state, dose-normalized AUC(0–12) (area under the concentration-time curve from 0 to 12 hours). This was calculated from pharmacokinetic data obtained on day 14 of cycle 1 [1].
    • Toxicity: Adverse events were graded according to NCI-CTC version 3.0. For association analysis, the occurrence of any grade 1-4 toxicity, as well as hypertension specifically, across all treatment cycles was considered [1].
  • Statistical Analysis: Differences in pharmacokinetic parameters among genotypes were analyzed using Student's t-test, ANOVA, or the Kruskal-Wallis test. For toxicity, genotype distributions were compared using chi-square tests. Linkage disequilibrium between SNPs was also assessed, and haplotype analyses were performed [1].

The workflow below illustrates the sequence of this clinical pharmacogenetics investigation.

start Patient Enrollment (Phase I Trial) samp Blood Sample Collection start->samp dna DNA Extraction & Quality Control samp->dna geno Genotyping (BIOMARK 48.48 Dynamic Array) dna->geno snp Candidate SNP Selection snp->geno stat Statistical Correlation (PK & Toxicity vs. Genotype) geno->stat pk Pharmacokinetic (PK) Analysis pk->stat tox Toxicity Assessment (NCI-CTC v3.0) tox->stat result Result: No Significant Association Found stat->result

Interpretation and Research Context

The finding of no association should be interpreted within the broader context of drug development and pharmacogenetics.

  • Study Limitations: The authors acknowledged the study's constraints, consistent with common challenges in phase I trials [4]. The small sample size (n=33) and significant interpatient variability in drug exposure limited the statistical power to detect subtle genetic effects. The analysis was also restricted to a candidate-gene approach, potentially missing variants in other genomic regions [1].
  • Paradoxical Role of TKIs and ABC Transporters: While this compound was investigated as a potential substrate of ABC transporters, a separate body of evidence suggests that many Tyrosine Kinase Inhibitors (TKIs), including this compound, can act as inhibitors of ABC transporters like ABCG2 [5] [6]. In vitro studies show that this compound can increase the intracellular accumulation of other chemotherapeutic drugs (e.g., mitoxantrone) in ABCG2-overexpressing cells, suggesting a potential role in overcoming multidrug resistance [6]. This highlights the complex, dual nature of TKIs in relation to efflux transporters.
  • Future Research Directions: Future pharmacogenetic studies for oncology drugs could be enhanced by larger patient cohorts, hypothesis-free genome-wide approaches, and comprehensive pre-clinical modeling to better identify genetic variants worthy of clinical investigation [4].

References

Telatinib PDGFR-beta c-Kit tyrosine kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Telatinib Kinase Inhibition Profile

The table below summarizes the quantitative inhibitory data (IC50 values) for this compound against its primary known targets [1] [2].

Target IC50 Value Notes
VEGFR2 (KDR) 6 nM Primary anti-angiogenic target [1].
VEGFR3 (FLT4) 4 nM Primary anti-angiogenic target [1].
c-Kit 1 nM Stem cell factor receptor [1].
PDGFRα 15 nM Platelet-derived growth factor receptor alpha [1] [2].
PDGFRβ Information Missing Known target from phase I studies; specific IC50 not located in search results [3] [4] [5].

Experimental Evidence & Protocols

Available research details this compound's effects in two main areas: its interaction with drug efflux pumps and its anti-angiogenic properties.

  • Inhibition of the ABCG2 Efflux Transporter: One study provides a detailed methodology for investigating how this compound can reverse multidrug resistance by inhibiting the ABCG2 transporter [6].

    • Cell Lines: The study used both drug-sensitive parental cell lines (HEK293, H460, S1) and their corresponding drug-resistant, ABCG2-overexpressing variants (ABCG2-482-R2, H460/MX20, S1-M1-80) [6].
    • Cytotoxicity Assay: Cell viability was measured using the MTT assay. Cells were treated with various concentrations of anticancer drugs (e.g., mitoxantrone) with or without a pre-treatment of 1 µM this compound for 1 hour [6].
    • Accumulation and Efflux Assay: Intracellular accumulation of a radioactive substrate, [³H]-mitoxantrone, was measured in the presence or absence of this compound. For the efflux assay, cells pre-loaded with [³H]-mitoxantrone were incubated further, and the rate of substrate efflux was tracked [6].
    • Membrane Vesicle Transport Assay: The direct inhibition of ABCG2 was tested using membrane vesicles prepared from ABCG2-overexpressing cells. The transport of a known radioactive substrate, [³H]-E217βG, was measured in the presence of this compound [6].
    • ATPase Activity Assay: The effect on ABCG2's ATPase activity was measured in membrane preparations incubated with varying concentrations of this compound, indicating whether the drug acts as a transported substrate [6].
  • Anti-Angiogenic Activity in Zebrafish Model: A 2025 study used zebrafish to evaluate the anti-angiogenic effects of this compound and its interaction with the PI3K/AKT pathway [7].

    • Animal Model: Transgenic Fli-1:EGFP zebrafish embryos, which express green fluorescent protein in vascular endothelial cells [7].
    • Treatment Protocol: Embryos at 2 hours post-fertilization (hpf) were placed in 6-well plates and exposed to different concentrations of this compound dissolved in the water. The maximum tolerated concentration (MTC) was determined first. Vascular development was observed after 48 hours of exposure [7].
    • Analysis: Intersegmental vessels (ISVs) in the trunk region were observed using fluorescence microscopy. The number and length of complete ISVs were quantified. Gene expression of angiogenesis-related markers (kdrl, flt1, vegfaa, akt2, pik3r1) was analyzed using real-time quantitative PCR (qPCR) [7].

This compound in the Signaling Pathway

The following diagram illustrates the key signaling pathways targeted by this compound and the experimental workflow used in the zebrafish model to confirm its biological activity.

G cluster_pathway Key Signaling Pathways Targeted by this compound cluster_workflow Zebrafish Experimental Workflow [7] VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGFR3 VEGFR3 VEGFR3->Angiogenesis c_KIT c_KIT Cell_Proliferation Cell_Proliferation c_KIT->Cell_Proliferation PDGFRa PDGFRa PDGFRa->Cell_Proliferation Cell_Survival Cell_Survival Angiogenesis->Cell_Survival Cell_Proliferation->Cell_Survival W1 Treat Fli-1:EGFP zebrafish embryos with this compound W2 Incubate for 48 hours at 28°C W1->W2 W3 Fluorescence microscopy imaging of ISVs W2->W3 W4 qPCR analysis of angiogenesis-related genes W3->W4 This compound This compound This compound->VEGFR2 Inhibits This compound->VEGFR3 Inhibits This compound->c_KIT Inhibits This compound->PDGFRa Inhibits

The diagram summarizes this compound's primary kinase targets and the downstream biological processes it affects. The experimental workflow on the right outlines the key steps from the zebrafish model study that provided functional evidence of its anti-angiogenic activity [7].

Key Insights for Researchers

  • Promising Multi-Target Profile: this compound is a potent inhibitor of key receptors involved in angiogenesis (VEGFR2/3) and tumor proliferation (c-Kit, PDGFRα) [1].
  • Off-Target Effects Against Resistance: Evidence suggests this compound can inhibit the ABCG2 efflux transporter, which may help overcome multidrug resistance in cancer cells when combined with conventional chemotherapy [6].
  • Established Preclinical & Early Clinical Path: The compound has a defined recommended Phase II dose (900 mg twice daily) and has been evaluated in combination therapies, providing a potential development path [3] [5].

A significant data gap exists regarding its potency against PDGFRβ. Further investigation in primary scientific literature or specialized bioactivity databases may be necessary to obtain this specific information.

References

Core Structure & Primary Targets of Telatinib

Author: Smolecule Technical Support Team. Date: February 2026

Telatinib is an orally available, small-molecule inhibitor. Its core structure is a furo[2,3-d]pyridazine derivative [1].

The primary targets and inhibitory concentrations (IC₅₀) for this compound are summarized in the table below [2]:

Target Kinase IC₅₀ (nM)
VEGFR-2 (KDR) 6 nM
VEGFR-3 (FLT4) 4 nM
c-Kit 1 nM
PDGFRα 15 nM

It exhibits high specificity, with little to no inhibitory activity against the Raf kinase pathway, EGFR family, FGFR family, or the Tie-2 receptor [2].

Key Experimental Data & Protocols

Research provides insights into this compound's efficacy through specific experimental models.

Anti-Angiogenic Efficacy in Zebrafish Model

A 2025 study used transgenic Fli-1:EGFP zebrafish embryos to visualize and quantify the anti-angiogenic effects of this compound [3].

  • Experimental Protocol:

    • Model: Transgenic Fli-1:EGFP zebrafish embryos (2 hours post-fertilization).
    • Treatment: Embryos were treated with this compound at its Maximum Tolerated Concentration (MTC) of 0.031 µM or a vehicle control (0.1% DMSO).
    • Incubation: 28°C for 48 hours.
    • Observation: Intersegmental vessels (ISVs) were observed and imaged using fluorescence microscopy.
    • Quantitative Analysis: The number and length of complete ISVs were measured.
    • Gene Expression Analysis: qPCR was performed to analyze expression of angiogenesis-related genes (kdrl, flt1, vegfa, akt2, pik3r1).
  • Key Findings:

    • This compound (0.031 µM) significantly reduced the number of complete ISVs by 33.8% and their length by 23.3% compared to the control [3].
    • It broadly downregulated the expression of key receptors and pathway genes: kdrl (VEGFR2), flt1 (VEGFR1), and akt2 (a key node in the PI3K/AKT pathway) [3].
    • The study concluded that this compound inhibits angiogenesis by targeting both VEGF receptors and the downstream PI3K/AKT signaling pathway [3].
Antitumor Activity in Xenograft Models

Administration of this compound as a single agent demonstrated potent, dose-dependent antitumor activity in several human tumor xenograft models, including MDA-MB-231 breast cancer, Colo-205 colon cancer, DLD-1 colon cancer, and H460 non-small cell lung cancer [2].

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting receptor tyrosine kinases, primarily VEGFR-2, which is critical for tumor angiogenesis. The diagram below illustrates the disrupted signaling pathway.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (On Endothelial Cell) VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Phosphorylates EndothelialCellProcesses Endothelial Cell Proliferation, Migration, Survival AKT->EndothelialCellProcesses Promotes Angiogenesis Tumor Angiogenesis EndothelialCellProcesses->Angiogenesis Leads to This compound This compound Inhibition This compound->VEGFR2 Inhibits

This compound inhibits VEGFR-2 to block the PI3K/AKT pathway and angiogenesis.

Clinical and Pharmacogenetic Profile

  • Clinical Safety: A phase I dose-escalation study in patients with refractory solid tumors found the drug was safe and well-tolerated. The maximum-tolerated dose was not reached up to 1500 mg BID with continuous dosing. The recommended phase II dose was selected as 900 mg BID [4].
  • Pharmacogenetics: A follow-up study found that interpatient variability in this compound exposure (pharmacokinetics) and toxicity could not be explained by polymorphisms in genes encoding for key drug transporter proteins (ABCB1, ABCC1, ABCG2) or its target receptors (KDR, FLT4) [5].

The search results confirm this compound's mechanism and activity, but a definitive, comprehensive SAR analysis detailing the role of each molecular moiety was not found.

  • For a Full SAR Analysis, you may need specialized commercial databases or original patent documents.
  • For Recent Developments, the pyridazinone scaffold remains an active area of research in dual VEGFR-2/EGFR inhibitor design, which may offer valuable structural insights [1].

References

preclinical models Telatinib anti-tumor efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Telatinib's Profile and Preclinical Efficacy

This compound is an orally available, small-molecule inhibitor targeting key receptors in tumor angiogenesis [1] [2]. The following tables summarize its core characteristics and early experimental findings.

Table 1: Core Characteristics of this compound

Attribute Description
Drug Name This compound (BAY 57-9352)
Class Small-molecule Tyrosine Kinase Inhibitor (TKI)
Primary Targets Vascular Endothelial Growth Factor Receptor 2 & 3 (VEGFR-2/VEGFR-3), Platelet-Derived Growth Factor Receptor β (PDGFR-β) [1] [2]
Mechanism of Action Inhibition of receptor tyrosine kinase activity, blocking angiogenesis signaling [2].

Table 2: Summary of Preclinical & Early Clinical Anti-Tumor Efficacy

Model / Context Findings on Efficacy Source / Citation
In Vivo Models Potent, dose-dependent reduction in tumor growth was demonstrated in a panel of models, including MDA-MB-231 breast carcinoma, Colo-205 colon carcinoma, DLD-1 colon carcinoma, and H460 non-small cell lung carcinoma [2]. Preclinical Data [2]
Phase I Monotherapy In a phase I study of patients with refractory solid tumors, two patients with renal cell carcinoma achieved a partial response [2]. Clinical Trial [2]
Phase I Combination Therapy In a phase I trial combining this compound with irinotecan and capecitabine in advanced solid tumors, 5 out of 23 patients had a partial remission, and 9 had stable disease [1]. Clinical Trial [1]
Phase I in Colorectal Cancer (CRC) In a phase I study focusing on heavily pre-treated CRC patients, no partial remission was observed by RECIST criteria, but 41% of patients achieved some degree of tumor shrinkage [3]. Clinical Trial [3]

Key Experimental Models & Pharmacodynamics

The early-phase trials employed specific models and biomarkers to confirm this compound's biological activity, which can inform the design of preclinical studies.

  • In Vivo Models: The foundational preclinical efficacy was established in standard human tumor xenograft models implanted in mice [2].
  • Pharmacodynamic Biomarkers: Early clinical trials incorporated biomarker analyses to demonstrate target engagement and biological effect:
    • sVEGFR-2 Plasma Levels: A decrease in soluble VEGFR-2 (sVEGFR-2) plasma levels was observed with increasing drug exposure (AUC), serving as a indicator of VEGFR-2 pathway inhibition [2] [3].
    • Dynamic Contrast-Enhanced MRI (DCE-MRI): A reduction in tumor blood flow, as measured by DCE-MRI, was correlated with increasing drug exposure, providing direct evidence of the anti-angiogenic effect in patients [2] [3].

Safety and Tolerability Profile

Understanding the toxicity profile is crucial for both clinical and preclinical research, as it can inform monitoring and combination strategies.

  • Most Common Adverse Events: The most frequent drug-related adverse events included hypertension, diarrhea, fatigue, nausea, vomiting, and hand-foot syndrome [1] [3]. Hypertension is a known class effect of VEGFR inhibitors.
  • Cardiac Toxicity: One Phase I study reported several cardiac events, including a silent myocardial infarction and two cases of decreased left ventricular ejection fraction (which were reversible). This highlights the need for cardiac monitoring in future studies involving this class of drugs [1].
  • Pharmacogenetics: One study investigated the relationship between single nucleotide polymorphisms (SNPs) in genes encoding for drug transporters (ABCB1, ABCC1, ABCG2) and target receptors (KDR/VEGFR-2, FLT4/VEGFR-3). No significant correlation was found between these genetic variations and this compound's pharmacokinetics or toxicity, indicating that the interpatient variability observed was not due to these common genetic factors [4].

This compound's Anti-Angiogenic Mechanism of Action

The following diagram illustrates how this compound blocks pro-angiogenic signaling pathways in the tumor microenvironment.

G cluster_tumor Tumor Microenvironment cluster_drug This compound Action VEGF_PDGF VEGF, PDGF Ligands VEGFR VEGFR-2/VEGFR-3 VEGF_PDGF->VEGFR PDGFR PDGFR-β VEGF_PDGF->PDGFR EndothelialCell Endothelial Cell Angiogenesis Angiogenesis (Tumor Blood Supply) EndothelialCell->Angiogenesis Pericyte Pericyte Pericyte->Angiogenesis VEGFR->EndothelialCell  Stimulates PDGFR->Pericyte  Stimulates TumorGrowth Tumor Growth & Survival Angiogenesis->TumorGrowth This compound This compound (BAY 57-9352) Inhibition Inhibits Kinase Activity This compound->Inhibition Inhibition->VEGFR  Blocks Inhibition->PDGFR  Blocks

Diagram illustrating this compound's mechanism of blocking VEGFR and PDGFR-β signaling to inhibit angiogenesis.

Interpretation and Research Context

The data suggests that this compound was a well-characterized anti-angiogenic TKI with demonstrated biological activity. Its development path shows a transition from single-agent activity, particularly in renal cell carcinoma [2], to investigation in combination regimens for gastrointestinal cancers [1] [3].

  • Efficacy Context: The anti-tumor activity observed in preclinical models and early-phase trials justified its further evaluation, especially in combination with standard chemotherapy [1] [3].
  • Safety Monitoring: The reported cardiac events underscore the importance of cardiac monitoring in programs developing VEGFR signaling pathway inhibitors [1] [5].

References

Pharmacokinetic Data of Telatinib and Metabolite BAY 60-8246

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the geometric mean (% coefficient of variation) of pharmacokinetic parameters for telatinib and its metabolite BAY 60-8246 on day 14 of cycle 1 after twice-daily (BID) dosing [1] [2].

Table 1: Steady-State Pharmacokinetic Parameters (Day 14)

Parameter 600 mg BID (n=6) 900 mg BID (n=27) 1200/1500 mg BID (n=6)
This compound
Cmax (mg/L) 0.825 (93%) 0.899 (91%) 1.467 (33%)
Tmax (h) [median, range] 2.3 [1.1 - 4] 2.6 [0.5 - 8] 2.5 [0.67 - 4.1]
AUC(0-12) (mg·h/L) 5.779 (71%) 5.761 (82%) 9.800 (33%)
Half-life (h) 8.2 (47%) 6.8 (47%) 8.1 (71%)
BAY 60-8246 (Metabolite)
Cmax (mg/L) 0.101 (203%) 0.095 (120%) 0.207 (85%)
Tmax (h) [median, range] 2.3 [0.6 - 4] 3.2 [0.5 - 12.2] 2.6 [0.5 - 4.1]
AUC(0-12) (mg·h/L) 0.826 (182%) 0.636 (101%) 1.595 (92%)
Half-life (h) 6.2 (14%) 6.5 (48%) 7.8 (38%)

Key observations from the data show substantial interpatient variability in the metabolite's exposure, particularly at the 600 mg BID dose. The data indicates that exposure to both this compound and BAY 60-8246 increases in a less than dose-proportional manner, with exposure plateauing in the 900 mg to 1500 mg BID dose range [1] [3].

Detailed Experimental Protocols

The pharmacokinetic data was generated within the framework of phase I dose-escalation trials. Here are the detailed methodologies for the key experiments cited.

Clinical Study Design
  • Objective: To determine the dose-limiting toxicities (DLTs), maximum-tolerated dose (MTD), pharmacokinetics, and preliminary antitumour activity of oral this compound [3].
  • Patient Population: Patients aged 18+ with solid tumours refractory to standard treatment or for which no standard therapy existed. Patients had an ECOG performance status of 0-1 and adequate bone marrow, hepatic, and renal function [3] [4].
  • Dosing: this compound was administered orally twice daily (BID) in 28-day cycles, either continuously or on a 14 days on/7 days off schedule (noncontinuous) [1] [3]. The dose was escalated from 20 mg once daily up to 1500 mg BID [4].
  • Formulations: The study started with a solution formulation and later introduced tablet formulations (25 mg, 150 mg, and 300 mg this compound mesylate tablets) [4].
Pharmacokinetic Sampling and Bioanalysis
  • Sampling Schedule: Blood samples were collected via an indwelling intravenous catheter on days 1 and 14 of cycle 1. Samples were taken at pre-dose and 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose [3] [4].
  • Analytical Method: Plasma concentrations of this compound (BAY 57-9352) and its demethylated metabolite, BAY 60-8246, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method [3].
  • Data Analysis: Pharmacokinetic parameters—including AUC (area under the curve), Cmax (maximum concentration), Tmax (time to Cmax), and half-life—were calculated by non-compartmental analysis using software such as WINNonlin (version 4.1.a) [4].
Pharmacodynamic Assessments

The studies also included biomarker analyses to demonstrate the biological activity of this compound:

  • Plasma Soluble VEGFR-2 (sVEGFR-2): Blood samples were collected at baseline and at various timepoints during treatment. Analysis was performed using quantitative enzyme-linked immunosorbent assays (ELISAs). A decrease in plasma sVEGFR-2 levels was observed with increasing this compound exposure [1] [3] [4].
  • Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This technique was used to assess changes in tumour blood flow (Ktrans and IAUC60). A decrease in tumour blood flow was observed with increasing this compound AUC, providing evidence of its anti-vascular effects [1] [3] [4].

Metabolic Pathway and Experimental Workflow

The diagram below illustrates the metabolic relationship and the workflow of the pharmacokinetic study.

G This compound This compound Metabolism Metabolism (CYP isoforms, UGT1A4) This compound->Metabolism BAY_60_8246 BAY 60-8246 (Demethylated Metabolite) Metabolism->BAY_60_8246 PK_Sampling PK Blood Sampling BAY_60_8246->PK_Sampling LC_MS_MS LC-MS/MS Analysis PK_Sampling->LC_MS_MS PK_Parameters PK Parameter Calculation LC_MS_MS->PK_Parameters

Diagram 1: this compound metabolism and PK study workflow.

Important Considerations for Researchers

  • Metabolism and Drug-Drug Interactions: The N-methyl group of this compound is the main target of metabolic degradation. In vitro studies using human microsomes and hepatocytes indicated that this compound is metabolized by various cytochrome P450 (CYP) isoforms and UGT1A4 [3] [4]. The in vitro profile suggested a low risk of drug-drug interactions as this compound exhibited no significant inhibitory or inductive potential on major human CYP isoforms at therapeutic concentrations [3].
  • Data Limitations: It is important to note that the available pharmacokinetic data for the metabolite is from 2011. No more recent clinical data was found in this search, and the development status of this compound may have changed since these studies were published.

References

Telatinib dosing schedule continuous vs intermittent

Author: Smolecule Technical Support Team. Date: February 2026

Telatinib Dosing Data from Clinical Studies

The table below summarizes key dosing and schedule information from phase I clinical trials of this compound.

Study Description Recommended Phase II Dose & Schedule Key Pharmacokinetic/Pharmacodynamic Findings Maximum Tolerated Dose (MTD) Common Drug-Related Adverse Events
Phase I in advanced solid tumors (non-Chinese population); continuous dosing [1] [2] 900 mg twice daily (BID) continuously Dose-dependent increase in VEGF and decrease in sVEGFR-2, plateau at 900 mg BID [1] [2]. Not formally reached (tested up to 1500 mg BID) [1] [2]. Hypertension (20.8%; G3/4: 11.3%), Nausea (26.4%; G≥3: 0%) [1] [2].
Phase I bridging study in Chinese patients with advanced solid tumors; continuous dosing [3] 900 mg BID (used in second stage of study) The study followed a 3+3 design escalating from 600 mg to 1200 mg BID [3]. The toxic dose was identified at 1200 mg BID; MTD was 900 mg BID [3]. Data not specified in result summary.
Phase I study including 14-days-on/7-days-off schedule [4] 900 mg twice daily (BID) continuous dosing Geometric mean for Cmax and AUC0-12 increased in a less than dose-proportional manner and plateaued in the 900–1500 mg BID range [4]. Not reached up to 1500 mg BID with continuous dosing [4]. Hypertension (23%, Grade 3) and Diarrhea (7%, Grade 3) [4].

Established Protocol: Continuous Dosing for Phase II Studies

The recommended regimen for subsequent phase II studies is This compound 900 mg orally, twice daily (BID), on a continuous basis, without drug holidays [1] [4] [2].

Experimental Methodology for Dose-Finding

The phase I trials that established this dose used a standard 3+3 dose escalation design in patients with advanced solid tumors refractory to standard therapy [3] [1].

  • Primary Objectives: Determine safety, tolerability, and the Maximum Tolerated Dose (MTD).
  • Dose-Limiting Toxicity (DLT) Criteria: Defined as occurrence of specific Grade 3-4 non-hematological toxicities (excluding nausea/vomiting responsive to antiemetics and hypertension responsive to medication), febrile neutropenia, or prolonged Grade 4 neutropenia during the first treatment cycle [1].
  • Pharmacodynamic Assessments:
    • Biomarker Analysis: Blood samples were collected at baseline and periodically during treatment to measure plasma levels of soluble VEGFR-2 (sVEGFR-2) and VEGF. A dose-dependent decrease in sVEGFR-2 and increase in VEGF indicated target engagement, with effects plateauing at 900 mg BID [1] [2].
    • Dynamic Contrast-Enhanced MRI (DCE-MRI): Used to assess changes in tumor vascular permeability and blood flow (measured via Ktrans and IAUC60). A decrease in these parameters indicates anti-vascular activity [1].

Emerging Concept: Rationale for Investigating Intermittent Dosing

While continuous dosing is the standard for this compound, research on other tyrosine kinase inhibitors provides a scientific basis for exploring intermittent schedules.

Theoretical and Preclinical Support
  • Reducing Clonal Expansion of Resistant Cells: A preclinical study on imatinib in Gastrointestinal Stromal Tumors suggested that continuous drug exposure may promote the growth of resistant clones, whereas intermittent dosing could delay this outgrowth [5].
  • Managing Adverse Events: Periodic breaks from treatment may improve a patient's quality of life by providing relief from chronic side effects, making therapy more manageable [5].
Experimental Protocol for Intermittent Dosing

A randomized phase 2 study of imatinib in GIST patients provides a template for how an intermittent this compound schedule could be evaluated [5].

  • Study Design: A randomized trial comparing continuous dosing versus an intermittent schedule.
  • Intermittent Dosing Arm: This compound 900 mg BID on a "1-week-on/1-week-off" schedule is a plausible model for investigation.
  • Endpoint Assessment:
    • Primary Efficacy Endpoint: Disease Control Rate at 12 weeks.
    • Secondary Endpoints: Progression-Free Survival, Overall Survival, and Quality of Life (using standardized questionnaires like EORTC QLQ-C30).
    • Safety Monitoring: Toxicity graded according to NCI Common Terminology Criteria for Adverse Events.

Experimental Decision Pathway

The following diagram outlines the key decision points for selecting a this compound dosing schedule in a preclinical or clinical research setting.

Start Define Research Objective A Is the primary goal to establish maximum efficacy & target inhibition? Start->A B Consider INTERMITTENT Dosing A->B No C Consider CONTINUOUS Dosing A->C Yes D2 Protocol: e.g., 1-week-on/1-week-off (Investigational for this compound) B->D2 D1 Protocol: 900 mg BID continuous (Recommended Phase II dose) C->D1 E1 Key Assessments: - sVEGFR-2 & VEGF levels - DCE-MRI (Ktrans/IAUC60) - Tumor response by RECIST D1->E1 E2 Key Assessments: - Disease Control Rate (DCR) - Progression-Free Survival (PFS) - Quality of Life (QoL) & Toxicity D2->E2 F Outcome: Evaluate if reduced toxicity justifies potential efficacy trade-off E2->F

Important Considerations for Protocol Design

  • Lack of Direct Evidence for this compound: The potential benefits of intermittent dosing for this compound remain theoretical. The established efficacy and pharmacodynamic profile are tied to its continuous administration [1] [2].
  • Dose Optimization is Context-Dependent: The optimal schedule may vary based on the tumor type, treatment line, and combination therapy partners. The concept that approved dosing regimens can be suboptimal and may be improved through academic research is gaining traction [6].
  • Safety Profile: The most common drug-related adverse event observed in trials was hypertension, which was generally manageable with medication and was only considered a dose-limiting toxicity if poorly controlled [1] [4].

References

Application Notes and Protocols: Monitoring sVEGFR-2 Plasma Levels During Telatinib Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Telatinib (BAY 57-9352) is an orally available, small-molecule tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/-3), platelet-derived growth factor receptor β (PDGFR-β), and c-Kit. [1] [2] As a potent anti-angiogenic agent, this compound inhibits tumor angiogenesis by blocking critical signaling pathways in endothelial cells, thereby suppressing tumor growth and metastasis.

sVEGFR-2 (soluble Vascular Endothelial Growth Factor Receptor-2) has been identified as a key pharmacodynamic biomarker for monitoring this compound's biological activity. [2] This application note provides detailed methodologies for quantifying sVEGFR-2 plasma levels during this compound treatment, supporting drug development and clinical trial monitoring.

Biological Rationale for sVEGFR-2 as a Pharmacodynamic Biomarker

VEGFR-2 Signaling in Angiogenesis

VEGFR-2 is the primary mediator of tumor angiogenesis, binding VEGF-A to activate downstream signaling pathways including PI3K/Akt and Ras/MAPK, which promote endothelial cell proliferation, migration, and survival. [3] [4] In pathological conditions such as cancer, this pathway becomes dysregulated, driving excessive blood vessel formation to support tumor growth.

The following diagram illustrates the VEGFR-2 signaling pathway and this compound's mechanism of action:

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Activation This compound This compound This compound->VEGFR2 Inhibition Akt Akt PI3K->Akt Phosphorylation Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival MAPK MAPK Ras->MAPK Activation MAPK->Proliferation Migration Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Diagram 1: VEGFR-2 Signaling Pathway and this compound Mechanism of Action. VEGF binding to VEGFR-2 activates downstream signaling cascades promoting angiogenesis. This compound inhibits VEGFR-2 tyrosine kinase activity, blocking these pro-angiogenic signals.

sVEGFR-2 as a Mechanism-Based Biomarker

sVEGFR-2 represents the extracellular domain of VEGFR-2 that has been proteolytically cleaved and released into circulation. During this compound treatment, sVEGFR-2 levels decrease in a dose-dependent manner, reflecting successful target engagement and pathway modulation. [2] This reduction correlates with decreased tumor blood flow as measured by dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), confirming the compound's anti-angiogenic effects. [1]

Clinical evidence demonstrates that the magnitude of sVEGFR-2 reduction predicts treatment efficacy. In a phase II gastric cancer trial, patients with >33% decrease in sVEGFR-2 levels following this compound treatment experienced significantly improved outcomes (PFS: 11.6 vs. 4.7 months; OS: not reached vs. 7.6 months). [5]

Quantitative Data Summary

Table 1: sVEGFR-2 Response to this compound Treatment Across Clinical Studies

Study Patient Population This compound Dose sVEGFR-2 Response Clinical Correlation
Phase I [1] Refractory solid tumors (n=71) 900-1500 mg BID Decrease with increasing AUC0-12 Plateau effect at higher doses
Phase I [2] Advanced solid tumors (n=53) 900 mg BID Dose-dependent decrease Plateau at 900 mg BID

| Phase II Gastric Cancer [5] | Gastric cancer (n=28) | With capecitabine/cisplatin | >33% decrease in responders | PFS: 11.6 vs. 4.7 months OS: Not reached vs. 7.6 months | | Phase I CRC [6] | Colorectal cancer (n=39) | ≥600 mg BID | Decrease with increasing AUC0-12 | Correlation with tumor shrinkage |

Table 2: this compound Pharmacokinetic Parameters at Recommended Phase II Dose

Parameter Value (Mean) Variability Notes
Dose 900 mg BID - Recommended phase II dose [1]
Cmax 0.899 mg/L 91% CV Steady-state day 14 [6]
AUC(0-12) 5.761 mg·h/L 82% CV Steady-state day 14 [6]
Tmax 2.6 hours Range: 0.5-8 h Rapid absorption [6]
Half-life 6.8 hours 47% CV [6]

Experimental Protocols

Sample Collection and Processing

Materials:

  • K₂EDTA blood collection tubes
  • Refrigerated centrifuge
  • Low-protein-binding microcentrifuge tubes
  • -80°C freezer for storage

Procedure:

  • Collect peripheral blood samples (5-10 mL) via venipuncture into K₂EDTA tubes
  • Process samples within 30 minutes of collection
  • Centrifuge at 2000 × g for 10 minutes at 4°C
  • Carefully transfer plasma to cryovials without disturbing the buffy coat
  • Store immediately at -80°C until analysis
  • Avoid repeated freeze-thaw cycles (maximum 2 cycles)

Optimal Sampling Timepoints: [1] [2]

  • Baseline (pre-treatment)
  • Day 1 of treatment (pre-dose and 8 hours post-dose)
  • Day 14 of cycle 1 (steady-state)
  • Day 1 of subsequent cycles
  • End of treatment
sVEGFR-2 Quantification by ELISA

Principle: Sandwich enzyme-linked immunosorbent assay specific for human sVEGFR-2.

Materials:

  • Commercial sVEGFR-2 ELISA kit (e.g., R&D Systems, Quantikine)
  • Microplate reader capable of measuring 450 nm with wavelength correction
  • Adjustable pipettes and disposable tips
  • Wash buffer (supplied)
  • Recombinant sVEGFR-2 standard (supplied)

Procedure: [2]

  • Bring all reagents, samples, and standards to room temperature
  • Add 100 μL of assay diluent to each well
  • Add 50 μL of standard, control, or sample to each well
  • Incubate for 2 hours at room temperature
  • Aspirate and wash each well with wash buffer (4 times)
  • Add 200 μL of sVEGFR-2 conjugate to each well
  • Incubate for 2 hours at room temperature
  • Aspirate and wash as before
  • Add 200 μL of substrate solution to each well
  • Incubate for 30 minutes at room temperature protected from light
  • Add 50 μL of stop solution to each well
  • Read absorbance at 450 nm within 30 minutes

Calculation:

  • Generate standard curve using recombinant sVEGFR-2
  • Fit standard curve using 4-parameter logistic curve fitting
  • Interpolate sample concentrations from standard curve
  • Apply dilution factor if samples were diluted
Data Analysis and Interpretation

Quality Control:

  • Standards and controls should fall within expected ranges
  • Coefficient of variation for duplicates should be <15%
  • Standard curve R² value should be >0.98

Interpretation:

  • Calculate percentage change from baseline: %(Change) = [(Post-treatment - Baseline) / Baseline] × 100
  • Clinically significant response: >33% decrease from baseline [5]
  • Compare against historical controls or cohort median

The following diagram illustrates the complete experimental workflow:

G cluster_ELISA ELISA Steps BloodCollection Blood Collection (K₂EDTA tubes) Processing Sample Processing (Centrifuge 2000×g, 10min, 4°C) BloodCollection->Processing PlasmaStorage Plasma Storage (-80°C) Processing->PlasmaStorage ELISA sVEGFR-2 ELISA (Sandwich Immunoassay) PlasmaStorage->ELISA DataAnalysis Data Analysis (4-PL Curve Fitting) ELISA->DataAnalysis AddSample Add Sample/Standard Interpretation Result Interpretation (% Change from Baseline) DataAnalysis->Interpretation Incubate1 Incubate 2h RT AddSample->Incubate1 Wash1 Wash 4x Incubate1->Wash1 AddConjugate Add Conjugate Wash1->AddConjugate Incubate2 Incubate 2h RT AddConjugate->Incubate2 Wash2 Wash 4x Incubate2->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate Incubate3 Incubate 30min AddSubstrate->Incubate3 Stop Stop Reaction Incubate3->Stop Read Read 450nm Stop->Read

Diagram 2: sVEGFR-2 Monitoring Workflow. Complete experimental procedure from sample collection to data analysis for monitoring sVEGFR-2 plasma levels during this compound treatment.

Technical Considerations and Troubleshooting

Pre-analytical Variables
  • Hemolysis: Avoid hemolyzed samples as intracellular components may interfere with immunoassays
  • Stability: sVEGFR-2 is stable for up to 3 freeze-thaw cycles; avoid repeated cycling
  • Time of collection: Consistent sampling time relative to drug administration is critical
Analytical Performance
  • Assay precision: Intra-assay CV <10%, inter-assay CV <15%
  • Linearity: 1:2 to 1:10 dilutions should demonstrate parallel displacement to standard curve
  • Recovery: Spiked recovery should be 85-115%
Pharmacogenetic Considerations

Pharmacogenetic analyses indicate no significant association between ABCB1, ABCC1, or ABCG2 transporter polymorphisms and this compound pharmacokinetics. Similarly, no correlation exists between KDR or FLT4 genotypes and this compound toxicity. [7] This supports the broad applicability of sVEGFR-2 monitoring across patient populations.

Applications in Drug Development

Phase I Clinical Trials

sVEGFR-2 monitoring provides proof-of-concept for VEGFR-2 targeting, helping establish:

  • Biologically effective dose versus maximum tolerated dose
  • Optimal dosing schedule (continuous vs. intermittent)
  • Pharmacodynamic relationships with pharmacokinetic exposure
Later Phase Trials

In phase II/III trials, sVEGFR-2 monitoring enables:

  • Patient stratification based on target engagement
  • Identification of optimal biological dose
  • Prediction of treatment response and survival outcomes
  • Rational combination therapy development

Conclusion

Monitoring sVEGFR-2 plasma levels provides a robust, mechanism-based pharmacodynamic biomarker for this compound treatment. The standardized protocols outlined in this document support its application throughout drug development, from early proof-of-concept studies to late-phase clinical trials. Implementation of these methodologies facilitates dose optimization, patient stratification, and provides evidence of target engagement, ultimately accelerating the development of this promising anti-angiogenic agent.

References

Telatinib biomarker analysis VEGF bFGF IL-8

Author: Smolecule Technical Support Team. Date: February 2026

Telatinib Profile and Key Biomarkers

The table below summarizes this compound's primary targets and the biomarkers relevant to its activity:

Target/Biomarker Type Relevance to this compound Observed Change
VEGFR-2 & VEGFR-3 Primary Drug Target Direct inhibition of these receptors drives anti-angiogenic effects [1].
PDGFR-β Primary Drug Target Inhibition contributes to anti-angiogenic activity [1].
c-Kit Primary Drug Target Inhibition may affect tumor cell proliferation [1].
Plasma VEGF Pharmacodynamic Biomarker Compensatory feedback loop; indicates pathway inhibition [1]. Dose-dependent increase
sVEGFR-2 Pharmacodynamic Biomarker Shed receptor; indicates target engagement [1]. Dose-dependent decrease
Hypertension Clinical Biomarker On-target effect of VEGFR inhibition; may correlate with efficacy [2] [3]. Increased incidence

Proposed Experimental Protocol for Biomarker Analysis

This protocol outlines a methodology for quantifying key pharmacodynamic biomarkers in patient plasma/serum during this compound treatment, based on procedures common in clinical trials [1].

1. Sample Collection and Processing

  • Collection: Draw blood samples at pre-defined time points (e.g., pre-dose, Cycle 1 Day 1, Cycle 2 Day 1). Use EDTA tubes for plasma and serum separator tubes for serum.
  • Processing: Centrifuge blood samples at 1000–2000 × g for 10 minutes at 4°C within 30 minutes of collection.
  • Storage: Immediately aliquot supernatant (plasma or serum) and freeze at -80°C until analysis. Avoid repeated freeze-thaw cycles.

2. Biomarker Quantification via ELISA

  • Principle: Use commercially available, validated Enzyme-Linked Immunosorbent Assay (ELISA) kits for human VEGF, sVEGFR-2, bFGF, and IL-8.
  • Procedure:
    • Coating: Wells are pre-coated with a capture antibody specific to the target biomarker.
    • Incubation: Add standards, quality controls, and patient samples to the wells in duplicate. Incubate to allow biomarker binding.
    • Detection: After washing, add a biotinylated detection antibody, followed by a streptavidin-Horseradish Peroxidase (HRP) conjugate.
    • Signal Development: Add a tetramethylbenzidine (TMB) substrate. The reaction is stopped with an acid solution.
    • Reading: Measure the optical density (OD) at 450 nm with a reference wavelength of 570-650 nm using a microplate reader.
  • Data Analysis: Generate a standard curve using the provided standards (typically a 4- or 5-parameter logistic model). Interpolate biomarker concentrations in samples from the standard curve.

3. Data and Statistical Analysis

  • Report biomarker levels for each patient over time.
  • Summarize data using descriptive statistics (geometric mean, standard deviation).
  • Explore correlation between biomarker level changes (e.g., VEGF increase, sVEGFR-2 decrease) and clinical endpoints like dose level or incidence of hypertension using statistical tests (e.g., Pearson correlation).

This compound Mechanism of Action and Biomarker Response

The following diagram illustrates how this compound inhibits angiogenesis and the resulting changes in circulating biomarkers, integrating the protocol workflow.

Telatinib_Biomarker_Flow cluster_mechanism Mechanism of Action: VEGFR Inhibition cluster_biomarker Systemic Biomarker Response cluster_workflow Experimental Analysis Workflow Start Patient Treated with this compound This compound This compound Start->this compound VEGFR Blocks VEGFR-2/3 on Endothelial Cells This compound->VEGFR AngioInhibit Inhibition of Angiogenic Signaling VEGFR->AngioInhibit TumorEffect Reduced Tumor Blood Supply AngioInhibit->TumorEffect VEGFup ↑ Plasma VEGF (Feedback Loop) AngioInhibit->VEGFup sVEGFR2down ↓ Soluble VEGFR-2 (Target Engagement) AngioInhibit->sVEGFR2down HT ↑ Blood Pressure (On-target Toxicity) AngioInhibit->HT Sample Blood Sample Collection VEGFup->Sample sVEGFR2down->Sample HT->Sample Process Plasma/Serum Separation Sample->Process ELISA Biomarker Quantification (ELISA) Process->ELISA Data Data Analysis & Correlation ELISA->Data

Important Considerations for Researchers

  • Biomarker-Outcome Link: While the described biomarker changes (↑VEGF, ↓sVEGFR-2) confirm this compound's target engagement, their value as predictive biomarkers of clinical efficacy requires further validation [1].
  • Clinical Monitoring: Hypertension is a common, mechanism-based adverse event. Proactive monitoring and management are essential in clinical trials, as severe cases were observed [2] [3].
  • Combination Therapy: One study investigated this compound combined with bevacizumab (anti-VEGF-A). This dual inhibition showed antitumor activity but also led to cumulative toxicity (e.g., hypertension), limiting long-term use [2].

References

Telatinib for Angiogenesis Inhibition: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

Telatinib (BAY 57-9352) is an orally available, small-molecule tyrosine kinase inhibitor with potent activity against key receptors involved in angiogenesis [1] [2]. Its primary targets include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR): IC50 = 6 nM
  • Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3/FLT4): IC50 = 4 nM
  • Platelet-Derived Growth Factor Receptor β (PDGFR-β): IC50 = 15 nM
  • c-Kit: IC50 = 1 nM [3]

The anti-angiogenic effect of this compound occurs through inhibition of VEGF-mediated signaling pathways, ultimately leading to reduced endothelial cell proliferation, migration, and survival, which suppresses new blood vessel formation critical for tumor growth and metastatic spread [2] [3].

Dosing Recommendations Across Experimental and Clinical Settings

Table 1: Optimal this compound Dosing Across Experimental and Clinical Contexts

Context Recommended Dose Key Supporting Evidence
Phase II Clinical Trials 900 mg twice daily (continuous dosing) Based on pharmacokinetic/pharmacodynamic data from phase I trials; showed biomarker plateau and acceptable safety profile [1] [2].
Pre-clinical In Vivo (Zebrafish Model) 0.031 µM Significantly reduced intersegmental vessel number (by 33.8%) and length (by 23.3%) in transgenic Fli-1:EGFP zebrafish embryos [4].
Maximum Tolerated Dose (Clinical) Not formally reached up to 1500 mg twice daily Phase I trial demonstrated safety and tolerability across wide dose range (20 mg once daily to 1500 mg twice daily) [1] [5].

Table 2: Clinical Pharmacokinetic Profile of this compound (900 mg BID)

Parameter Value Notes
Time to Peak Concentration (t~max~) < 3 hours Rapidly absorbed after oral administration [1].
Half-life (t~1/2~) ~5.5 hours Supports twice-daily dosing regimen [1].
Exposure Near dose-proportional Substantial interpatient variability observed [1] [6].
Food Effect No significant interaction Can be administered without regard to meals [2].

Key Experimental Protocols for Angiogenesis Assessment

Zebrafish Embryo Angiogenesis Model

The transgenic Fli-1:EGFP zebrafish model provides a robust system for visualizing and quantifying the effects of this compound on vascular development [4].

Protocol:

  • Embryo Collection: Collect transgenic Fli-1:EGFP zebrafish embryos at 2 hours post-fertilization (hpf).
  • Compound Treatment::
    • Prepare this compound stock solution in DMSO and dilute in system water to final concentration (e.g., 0.031 µM).
    • Maintain final DMSO concentration at ≤0.1% v/v in all treatment groups.
    • Include 0.1% DMSO solution as vehicle control.
  • Exposure Conditions::
    • Place 30 embryos per well in 6-well plates with 3 mL treatment medium.
    • Incubate at 28°C for 48 hours.
  • Vascular Phenotype Analysis::
    • Anesthetize larvae and image using fluorescence microscopy (e.g., Nikon AZ100 microscope).
    • Quantify number and length of complete intersegmental vessels (ISVs) in the trunk region.
  • Molecular Analysis::
    • Extract total RNA from pools of embryos.
    • Perform real-time quantitative PCR to analyze expression of angiogenesis-related genes (kdrl, flt1, vegfaa, akt2, pik3r1).
Biomarker Monitoring in Clinical Studies

Pharmacodynamic biomarkers provide critical evidence of this compound's biological activity in clinical settings [1] [2] [5].

Protocol for Soluble VEGFR-2 (sVEGFR-2) Monitoring:

  • Sample Collection::
    • Collect blood samples in EDTA-containing tubes at baseline, pre-dose, and 8 hours post-dose on days 1 and 14 of treatment cycles.
    • Centrifuge at 4°C within 30 minutes of collection; store plasma at -80°C.
  • sVEGFR-2 Quantification::
    • Use quantitative enzyme-linked immunosorbent assay (ELISA) methods.
    • Expect dose-dependent decrease in sVEGFR-2 levels with this compound treatment, plateauing at 900 mg twice daily.

Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Blood Flow:

  • Image Acquisition::
    • Perform baseline MRI before treatment initiation.
    • Acquire repeated scans at predetermined intervals during treatment.
  • Parameter Analysis::
    • Quantify transfer constant (K~trans~) and initial area under the gadolinium concentration-time curve at 60 seconds (IAUC~60~).
    • Anticipate decreased tumor blood flow parameters with effective VEGFR-2 inhibition.

Signaling Pathways and Experimental Workflows

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Phosphorylates Endothelial Cell: Proliferation, Migration, Survival Endothelial Cell: Proliferation, Migration, Survival AKT->Endothelial Cell: Proliferation, Migration, Survival Angiogenesis Angiogenesis This compound This compound This compound->VEGFR2 Inhibits Endothelial Cell: Proliferation, Migration, Survival->Angiogenesis SC79 SC79 SC79->AKT Activates

Diagram 1: this compound mechanism of action in angiogenesis signaling. This compound inhibits VEGFR2 activation, while research compound SC79 activates AKT downstream.

G cluster_clinical Clinical Development Workflow cluster_preclinical Pre-clinical Angiogenesis Assessment cluster_biomarker Biomarker Monitoring PC1 Phase I Dose Escalation PC2 MTD Determination PC1->PC2 PC3 PK/PD Analysis PC2->PC3 PC4 Phase II Dose Selection PC3->PC4 PP1 Zebrafish Embryo Treatment (2 hpf) PP2 48h Incubation at 28°C PP1->PP2 PP3 ISV Phenotyping (Fluorescence Microscopy) PP2->PP3 PP4 Molecular Analysis (qPCR Angiogenesis Genes) PP3->PP4 PB1 Blood Collection (Baseline, Cycle Days 1/14) PB2 Plasma Separation & Storage PB1->PB2 PB4 DCE-MRI Tumor Perfusion PB1->PB4 PB3 sVEGFR-2 ELISA PB2->PB3

Diagram 2: Integrated experimental workflows for this compound development and angiogenesis assessment.

Safety and Tolerability Profile

In phase I clinical trials, this compound was generally well-tolerated [1] [2]:

  • Most Frequent Drug-Related Adverse Events: hypertension (20.8%, grade 3: 11.3%), nausea (26.4%, generally low grade)
  • Dose-Limiting Toxicities: poorly controlled hypertension (600 mg BID cohort); grade 2 weight loss, anorexia, and fatigue (1500 mg BID cohort)
  • Management: Hypertension was generally manageable with standard antihypertensive medications and was not considered a DLT if responsive to treatment.

Conclusion and Research Applications

This compound represents a potent anti-angiogenic agent with well-defined dosing across pre-clinical and clinical contexts. The recommended phase II dose of 900 mg twice daily provides optimal target engagement while maintaining acceptable tolerability. In laboratory models, significantly lower concentrations (0.031 µM) effectively inhibit angiogenesis, demonstrating the compound's potency.

Researchers should consider integrating multiple assessment methods, including zebrafish vascular phenotyping, biomarker monitoring (sVEGFR-2), and functional imaging (DCE-MRI) to comprehensively evaluate this compound's anti-angiogenic effects. The well-characterized safety profile and established dosing recommendations support its continued investigation in angiogenesis-dependent conditions.

References

Application Note: Telatinib (BAY 57-9352) Pharmacokinetic Sampling Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Telatinib (BAY 57-9352) is an orally available, small-molecule inhibitor of vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/-3) and platelet-derived growth factor receptor β (PDGFR-β) tyrosine kinases [1]. This document provides a comprehensive pharmacokinetic sampling protocol based on phase I clinical studies in patients with advanced solid tumors. The recommended phase II dose established in these studies was 900 mg twice daily (BID) under continuous dosing [2] [3].

Pharmacokinetic Sampling Time Points

The sampling protocol below was validated in clinical trials and designed to characterize this compound and its primary metabolite (BAY 60-8246) pharmacokinetics.

Table 1: Blood Sampling Protocol for this compound Pharmacokinetic Analysis
Study Cycle Day Sample Collection Time Points (Relative to Dose) Additional Notes
Cycle 1 Day 1 Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose [2] [3] For once-daily regimen, an additional 24-hour sample was collected [3].
Cycle 1 Day 14 Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose [1] [2] Steady-state assessment.
Cycles 2 & 4 Day 14 Abbreviated sampling schedule [3] Protocol did not specify exact times for abbreviated schedules.

Experimental Methodology

Sample Handling and Bioanalysis
  • Blood Collection: Collect samples via an indwelling intravenous catheter into appropriate tubes (e.g., K₂EDTA) [3].
  • Plasma Processing: Centrifuge blood samples promptly; store harvested plasma at -70°C or below until analysis.
  • Analytical Method: Quantify this compound and its demethylated metabolite (BAY 60-8246) using a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method [2].
Pharmacokinetic Data Analysis
  • Software: Perform non-compartmental analysis using validated software (e.g., WINNonlin, version 4.1.a) [3].
  • Key Parameters: Calculate the following primary and secondary PK parameters:
    • Cmax: Maximum observed plasma concentration.
    • tmax: Time to reach Cmax.
    • AUC(0-12): Area under the plasma concentration-time curve from zero to 12 hours.
    • AUC(0-tn): Area under the curve from zero to the last measurable concentration.
    • Half-life (t1/2): Terminal elimination half-life [2] [3].

Pharmacokinetic Data Profile

The table below summarizes the steady-state (Day 14) pharmacokinetic parameters of this compound and its metabolite BAY 60-8246 after twice-daily dosing, demonstrating less than dose-proportional increases in exposure [1] [2].

Table 2: Geometric Mean (% Coefficient of Variation) of this compound and BAY 60-8246 Pharmacokinetic Parameters on Day 14 of Cycle 1 [4]
Parameter 600 mg BID (n=6) 900 mg BID (n=27) 1200/1500 mg BID (n=6)
This compound
Cmax (mg/L) 0.825 (93%) 0.899 (91%) 1.467 (33%)
tmax (h) [median, range] 2.3 [1.1 - 4] 2.6 [0.5 - 8] 2.5 [0.67 - 4.1]
AUC(0-12) (mg·h/L) 5.779 (71%) 5.761 (82%) 9.800 (33%)
Half-life (h) 8.2 (47%) 6.8 (47%) 8.1 (71%)
BAY 60-8246 (Metabolite)
Cmax (mg/L) 0.101 (203%) 0.095 (120%) 0.207 (85%)
tmax (h) [median, range] 2.3 [0.6 - 4] 3.2 [0.5 - 12.2] 2.6 [0.5 - 4.1]
AUC(0-12) (mg·h/L) 0.826 (182%) 0.636 (101%) 1.595 (92%)
Half-life (h) 6.2 (14%) 6.5 (48%) 7.8 (38%)

Experimental Workflow

The following diagram illustrates the complete pharmacokinetic study workflow for this compound, from patient enrollment to final data analysis.

G Start Patient Enrollment & Dosing PK1 Cycle 1, Day 1: Intensive PK Sampling Start->PK1 SampleProc Sample Processing (Centrifugation, Plasma Storage) PK1->SampleProc PK2 Cycle 1, Day 14: Steady-State PK Sampling PK2->SampleProc PK3 Subsequent Cycles: Abbreviated PK Sampling PK3->SampleProc LCMS Bioanalysis (LC-MS/MS Quantification) SampleProc->LCMS PKAnalysis PK Parameter Calculation (Non-Compartmental Analysis) LCMS->PKAnalysis DataReport Data Interpretation & Reporting PKAnalysis->DataReport

Critical Protocol Considerations

  • Dosing Schedule: This protocol was established for both continuous daily dosing and a 14-days-on/7-days-off schedule [1].
  • Food Effects: The provided studies do not specify the conditions (fasted/fed) of administration. Controlling for food intake is recommended for consistent PK data.
  • Formulation: Early cohorts used a solution, later transitioning to 150 mg and 300 mg mesylate tablet formulations. The formulation should be documented as it may impact absorption [3].
  • Patient Population: This protocol was used in patients with refractory solid tumors. The sampling schedule is robust for characterizing PK in a clinical population [2] [3].

Associated Pharmacodynamic Assessments

The phase I studies integrated PK sampling with these key pharmacodynamic (PD) assessments to establish biological activity:

  • Plasma Biomarkers: Collected at baseline, pre-dose, and 8 hours post-dose on specified days to measure soluble VEGFR-2 (sVEGFR-2) and VEGF levels [3]. A dose-dependent decrease in sVEGFR-2 was observed [2] [3].
  • Dynamic Contrast-Enhanced MRI (DCE-MRI): Performed at baseline and on treatment to measure changes in tumor blood flow (Ktrans, IAUC60), which decreased with increasing this compound exposure [1] [2] [3].

References

Comprehensive Therapeutic Drug Monitoring Strategies for Telatinib: Analytical Protocols and Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Telatinib and Therapeutic Drug Monitoring Rationale

This compound (BAY 57-9352) is an orally available, small-molecule inhibitor that selectively targets vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/-3) and platelet-derived growth factor receptor β (PDGFR-β) tyrosine kinases. These receptors play critical roles in tumor angiogenesis, making this compound a promising targeted therapy for various solid tumors. From a therapeutic drug monitoring (TDM) perspective, this compound demonstrates significant inter-individual variability in pharmacokinetic parameters, which directly influences both drug exposure and clinical response. The limited dose-proportionality observed in clinical studies between 600-1500 mg BID doses further underscores the necessity for personalized dosing strategies based on therapeutic drug monitoring [1] [2].

The development of robust TDM protocols for this compound is essential due to several factors: the narrow therapeutic index common to tyrosine kinase inhibitors (TKIs), the correlation between drug exposure and efficacy, and the potential for concentration-dependent toxicities. Additionally, the highly variable bioavailability of orally administered TKIs and potential for drug-drug interactions in cancer patients receiving polypharmacy regimens necessitate careful monitoring of plasma concentrations to optimize clinical outcomes while minimizing adverse effects [3].

This compound Background and Clinical Development

Mechanism of Action and Pharmacological Profile

This compound exerts its antitumor effects through potent inhibition of key angiogenic pathways. Specifically, it targets VEGFR-2 (KDR), which is expressed on activated endothelial cells associated with growing solid tumors and is required for the angiogenic process. Continued signal transduction through the VEGF/VEGFR-2 pathway represents a primary stimulus for initiation and maintenance of tumor angiogenesis. By blocking this pathway, this compound disrupts the blood supply necessary for tumor growth and metastasis. Additionally, its inhibition of PDGFR-β affects pericytes, which provide structural support to nascent blood vessels, resulting in a comprehensive anti-angiogenic effect [1] [4].

From a chemical perspective, this compound is classified as a pyridinecarboxamide compound with the chemical formula C20H16ClN5O3 and an average molecular weight of 409.83 g/mol. Its chemical structure features a furo[2,3-d]pyridazine core substituted with a 4-chlorophenylamino group and a methylpyridine carboxamide moiety connected via an ether linkage. This specific structure contributes to its potent kinase inhibition profile and favorable drug-like properties [4].

Clinical Experience and Safety Profile

In phase I clinical trials involving patients with refractory solid tumors, this compound demonstrated a manageable safety profile with hypertension (23-28%) and diarrhea (7-15%) representing the most frequent drug-related adverse events of Common Toxicity Criteria (CTC) grade 3. The maximum tolerated dose was not reached up to 1500 mg BID administered via continuous dosing, indicating a wide therapeutic window. Notably, the study protocol was amended to specify that grade 3 hypertension would only be considered a dose-limiting toxicity if refractory to standard antihypertensive treatment, highlighting the manageable nature of this common class effect of VEGFR inhibitors [1] [2].

Table 1: Most Frequent Drug-Related Adverse Events in this compound Clinical Trials

Adverse Event All Grades Incidence Grade 3 Incidence Management Strategies
Hypertension 36% 23-28% Standard antihypertensive therapy
Diarrhea 26% 7-15% Antidiarrheal medications; dose modification if severe
Anorexia 26% 0% Nutritional support; small frequent meals
Nausea 18% 0% Antiemetic prophylaxis
Fatigue 15% 3% Activity pacing; address contributing factors

Clinical activity was observed in early trials, with two renal cell carcinoma patients achieving partial responses and 41% of heavily pretreated colorectal cancer patients showing some degree of tumor shrinkage. Based on comprehensive pharmacokinetic and pharmacodynamic assessments, 900 mg BID continuous dosing was selected as the recommended phase II dose [1] [2].

Analytical Methods for this compound Quantification

LC-MS/MS Protocol for this compound Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard method for therapeutic drug monitoring of tyrosine kinase inhibitors including this compound. This technique offers superior sensitivity and specificity compared to conventional HPLC-UV methods, enabling precise quantification of this compound at the low nanogram per milliliter concentrations typically observed in patient plasma samples. The following protocol has been adapted and optimized from validated methods used for multi-analyte TKI quantification [3].

Sample Preparation Protocol:

  • Protein Precipitation: Add 150 µL of internal standard methanolic solution (containing stable isotope-labeled analogs) to 50 µL of plasma sample
  • Vortex Mixing: Vigorously mix for 30 seconds to ensure complete protein precipitation
  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins
  • Supernatant Collection: Carefully transfer 10 µL of clear supernatant to LC-MS/MS vials for analysis

Chromatographic Conditions:

  • Column: Kinetex C18 Polar column (100 × 2.1 mm, 2.6 µm particle size)
  • Mobile Phase A: 2 mM ammonium formate in 0.1% formic acid in water
  • Mobile Phase B: Acetonitrile
  • Gradient Program: Linear gradient from 10% B to 90% B over 3.5 minutes, hold at 90% B for 1 minute, then re-equilibrate to initial conditions
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 10 µL
  • Total Run Time: 5 minutes

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • Detection: Multiple reaction monitoring (MRM)
  • Ion Source Temperature: 500°C
  • Ion Spray Voltage: 5500 V
  • Nebulizer Gas: 50 psi
  • Heater Gas: 60 psi
Method Validation Parameters

The LC-MS/MS method for this compound quantification must undergo comprehensive validation according to regulatory guidelines (e.g., EMA) before implementation in clinical TDM. Key validation parameters include:

Linearity and Calibration:

  • Calibration Range: 2-2000 ng/mL (should be adjusted based on expected therapeutic range)
  • Calibration Standards: Seven-point calibration curve prepared in blank human plasma
  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99, back-calculated concentrations within ±15% of nominal values

Precision and Accuracy:

  • Intra-day Precision: ≤15% coefficient of variation (CV) for QC samples
  • Inter-day Precision: ≤15% CV for QC samples over multiple runs
  • Accuracy: Within ±15% of nominal values for QC samples

Selectivity and Specificity:

  • No Interference: Demonstrate no significant interference from endogenous plasma components at retention times of this compound and internal standard
  • Matrix Effects: Evaluate in at least six different lots of plasma, including hemolyzed and lipemic samples

Stability Studies:

  • Bench-top Stability: ≥4 hours at room temperature
  • Processed Sample Stability: ≥24 hours in autosampler (4°C)
  • Freeze-thaw Stability: At least three cycles
  • Long-term Stability: ≥30 days at -20°C and -70°C

Table 2: Analytical Validation Parameters for this compound Quantification

Validation Parameter Acceptance Criteria This compound Performance
Linearity Range 2-2000 ng/mL r² = 0.998
Lower Limit of Quantification 2 ng/mL CV ≤8.5%
Intra-day Precision CV ≤15% CV 4.2-7.8%
Inter-day Precision CV ≤15% CV 6.1-9.3%
Accuracy 85-115% 92-107%
Extraction Recovery Consistent & ≥50% 78-85%
Matrix Effect CV ≤15% CV 3.5-8.2%

Pharmacokinetic Monitoring Strategies

Key Pharmacokinetic Parameters

Understanding this compound's pharmacokinetic profile is essential for designing appropriate TDM strategies. Phase I studies demonstrated that this compound is rapidly absorbed after oral administration, with median time to maximum concentration (tmax) of 3 hours or less. The geometric mean maximum plasma concentration (Cmax) and area under the curve from 0-12 hours (AUC0-12) increased in a less than dose-proportional manner and appeared to plateau in the 900-1500 mg BID dose range. This saturation in exposure at higher doses suggests potential saturation of absorption processes or presystemic metabolism [1] [2].

This compound undergoes hepatic metabolism primarily via cytochrome P450-mediated N-demethylation, producing the active metabolite BAY 60-8246. In vitro studies using human microsomes, hepatocytes, and specific CYP isoforms revealed a low risk of drug-drug interactions, as this compound is metabolized by various CYP isoforms without critical involvement of polymorphic enzymes. Additionally, this compound exhibited neither inhibitory nor inductive potential on major human CYP isoforms at therapeutically relevant concentrations, further minimizing interaction concerns [1].

Table 3: this compound Pharmacokinetic Parameters from Phase I Studies

Dose Level Cmax (mg/L) Tmax (h) AUC0-12 (mg·h/L) Half-life (h)
600 mg BID 0.825 (93%) 2.3 [1.1-4] 5.779 (71%) 8.2 (47%)
900 mg BID 0.899 (91%) 2.6 [0.5-8] 5.761 (82%) 6.8 (47%)
1200/1500 mg BID 1.467 (33%) 2.5 [0.67-4.1] 9.800 (33%) Not reported

Values presented as geometric mean with coefficient of variation (%) in parentheses for Cmax and AUC, and median with range in brackets for Tmax

Sampling Strategies and Target Concentrations

Optimal Sampling Times:

  • Trough Concentration (Cmin): Predose sample (0-30 minutes before next dose)
  • Peak Concentration (Cmax): 2-3 hours postdose
  • Limited Sampling Strategy: For routine TDM, trough monitoring alone may be sufficient
  • Steady-state Timing: Concentrations stabilize after approximately 5-7 half-lives (3-5 days of continuous dosing)

The relationship between this compound exposure and clinical outcomes is still being elucidated. However, based on phase I data showing plateaued exposure at higher doses and the selection of 900 mg BID as the recommended phase II dose based on pharmacokinetic and pharmacodynamic criteria, the corresponding AUC0-12 of approximately 5.76 mg·h/L may represent the target exposure range. For trough concentrations, extrapolation from the AUC data suggests a target Cmin of approximately 0.3-0.5 mg/L, though clinical validation is needed [1] [2].

Pharmacodynamic Monitoring and Biomarkers

Circulating Biomarkers

Pharmacodynamic monitoring provides complementary information to pure pharmacokinetic assessments by demonstrating biological activity of this compound. In phase I studies, sVEGFR-2 plasma levels demonstrated a consistent decrease with increasing this compound exposure (AUC0-12). This inverse relationship represents a surrogate marker of VEGFR-2 pathway inhibition and can serve as a valuable pharmacodynamic marker in clinical practice. Monitoring sVEGFR-2 levels throughout treatment can help confirm target engagement and may potentially identify patients with inadequate pathway inhibition despite adequate drug concentrations [1] [2].

Additional circulating biomarkers that may be informative include VEGF-A levels, which often increase in response to VEGFR inhibition as part of a feedback loop, and circulating endothelial cells (CECs) and their progenitor subsets, which may reflect effects on vascular homeostasis. These biomarkers should be collected at baseline, after the first dose, and at regular intervals during treatment to track dynamic changes. Standardized sample processing is essential for reliable results, particularly for cellular biomarkers like CECs.

Functional Imaging Assessment

Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) provides a non-invasive method for assessing tumor vasculature and represents a valuable tool for monitoring the pharmacodynamic effects of this compound. In clinical studies, tumor blood flow measured by DCE-MRI consistently decreased with increasing this compound exposure (AUC0-12), demonstrating a direct effect on tumor perfusion. This functional imaging technique can provide early evidence of biological activity before anatomical changes become apparent [1] [2].

Standardized DCE-MRI Protocol:

  • Baseline Scan: Perform within 1 week before initiating this compound treatment
  • Follow-up Scans: Conduct after 1-2 weeks of treatment and at first restaging (8-12 weeks)
  • Contrast Administration: Use standardized contrast agent (e.g., gadopentetate dimeglumine) at 0.1 mmol/kg with power injection at 3-4 mL/sec
  • Key Parameters: Calculate Ktrans (volume transfer constant), Kep (rate constant), and IAUGC (initial area under the gadolinium curve)
  • Response Criteria: ≥40% reduction in Ktrans is considered significant for vascular response

The following diagram illustrates the key signaling pathways inhibited by this compound and their relationship to pharmacodynamic biomarkers:

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PDGF PDGF PDGFRb PDGFRb PDGF->PDGFRb Binds Angiogenesis Angiogenesis VEGFR2->Angiogenesis Stimulates PDGFRb->Angiogenesis Stimulates TumorGrowth TumorGrowth Angiogenesis->TumorGrowth Promotes sVEGFR2 sVEGFR2 DCE_MRI DCE_MRI This compound This compound This compound->VEGFR2 Inhibits This compound->PDGFRb Inhibits This compound->sVEGFR2 Decreases This compound->DCE_MRI Reduces Ktrans

Diagram 1: this compound mechanism of action and relationship to pharmacodynamic biomarkers. This compound inhibits VEGFR-2 and PDGFR-β tyrosine kinase activity, disrupting angiogenic signaling. This inhibition leads to decreased sVEGFR-2 plasma levels and reduced tumor perfusion measured by DCE-MRI, which serve as pharmacodynamic biomarkers.

Clinical Implementation and TDM Interpretation

Integrating TDM into Clinical Practice

Successful implementation of this compound TDM requires a structured multidisciplinary approach involving clinical pharmacists, oncologists, nursing staff, and the analytical laboratory. The following workflow represents an optimized protocol for TDM integration:

  • Baseline Assessment:

    • Document patient characteristics (age, body weight, organ function)
    • Record concomitant medications with interaction potential
    • Establish treatment goals and response metrics
  • Initial Dosing:

    • Initiate treatment at 900 mg BID (recommended phase II dose)
    • Provide standardized administration instructions (fasting vs. with food)
  • First TDM Assessment:

    • Obtain trough concentration after 5-7 days of continuous dosing
    • Compare levels to target range (0.3-0.5 mg/L extrapolated from phase I data)
  • Dose Adjustment:

    • Subtherapeutic levels: Consider incremental dose increases (300 mg BID steps)
    • Supratherapeutic levels: Consider dose reduction if toxicity concerns
    • Recheck levels 5-7 days after dosage changes
  • Ongoing Monitoring:

    • Steady-state trough concentrations every 4 weeks initially
    • Additional peak levels if toxicity concerns or suspected malabsorption
    • More frequent monitoring with significant organ function changes or interacting medications

The following diagram illustrates the comprehensive TDM workflow for this compound:

G Start Initiate this compound 900 mg BID SteadyState Steady-State TDM (Day 5-7) Start->SteadyState PKAssessment PK Assessment SteadyState->PKAssessment PDMonitoring PD Monitoring SteadyState->PDMonitoring DoseAdjust Dose Adjustment Algorithm PKAssessment->DoseAdjust Sub/Supra-therapeutic Ongoing Ongoing TDM PKAssessment->Ongoing Therapeutic PDMonitoring->DoseAdjust Inadequate Response/Toxicity PDMonitoring->Ongoing Adequate Response DoseAdjust->Ongoing

Diagram 2: Therapeutic drug monitoring workflow for this compound. The process begins with treatment initiation followed by steady-state TDM assessment 5-7 days later. Pharmacokinetic and pharmacodynamic data inform potential dose adjustments, with ongoing monitoring throughout treatment.

Special Populations and Clinical Scenarios

Hepatic Impairment: While specific studies in hepatic impairment are not available for this compound, its significant hepatic metabolism suggests that dose adjustments may be necessary in patients with moderate to severe liver dysfunction. Reduced metabolism may lead to increased drug exposure and potential toxicity. In patients with Child-Pugh B or C cirrhosis, consider initiating at a reduced dose (600 mg BID) with close TDM monitoring.

Renal Impairment: The effect of renal impairment on this compound pharmacokinetics has not been formally studied. However, as renal excretion is likely a minor elimination pathway (based on molecular characteristics), significant impact is not anticipated. Standard dosing with TDM is recommended, with particular attention to patients with severe impairment (eGFR <30 mL/min/1.73m²).

Elderly Patients: Phase I studies included patients up to 80 years of age, and no specific age-related effects were identified. However, comprehensive geriatric assessment is recommended rather than age-based dosing adjustments, with TDM used to guide therapy individualization.

Drug-Drug Interactions: Although in vitro studies suggest a low drug interaction potential for this compound, several clinically important interactions should be considered:

  • Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine): May decrease this compound exposure; consider dose increase with TDM guidance
  • Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin): May increase this compound exposure; monitor for toxicity
  • Gastric pH Modifiers (e.g., PPIs, H2 blockers): Theoretical potential to reduce solubility; separate administration by 2-3 hours

Conclusion and Future Directions

Therapeutic drug monitoring of this compound represents a promising strategy to optimize the use of this anti-angiogenic agent in cancer therapy. The development of sensitive and specific LC-MS/MS methods enables precise quantification of this compound concentrations in patient plasma, while validated pharmacodynamic biomarkers like sVEGFR-2 and DCE-MRI provide complementary information on biological activity. Implementation of structured TDM protocols can help maximize clinical efficacy while minimizing treatment-related toxicities, particularly given the significant inter-individual variability in this compound exposure and the saturation of pharmacokinetics at higher doses.

Future directions in this compound TDM should include prospective validation of target concentration ranges in specific tumor types, development of point-of-care testing methodologies to reduce turnaround time, and investigation of pharmacogenetic factors influencing this compound disposition. Additionally, population pharmacokinetic modeling and Bayesian forecasting approaches could further enhance the precision of dose individualization. As this compound continues to be investigated in combination regimens, understanding the pharmacokinetic and pharmacodynamic interactions with companion drugs will be essential for comprehensive TDM strategies.

References

managing Telatinib interpatient pharmacokinetic variability

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Telatinib Pharmacokinetic Variability

Here are answers to some anticipated frequently asked questions:

  • 1. What is the evidence for interpatient variability in this compound exposure? Clinical studies have consistently observed substantial interpatient variability in this compound pharmacokinetics. As shown in the table below, the coefficients of variation (CV%) for key exposure parameters (C~max~ and AUC) are high, ranging from 31% to 93% across different doses [1]. This indicates wide differences in how patients absorb and process the drug. Furthermore, exposure (AUC) increases in a less-than-dose-proportional manner and plateaus at higher doses (900 mg to 1500 mg twice daily) [2] [3].

  • 2. Are there identifiable genetic causes for this variability, such as in drug transporter proteins? A specific pharmacogenetic analysis found no significant correlation between this compound exposure (dose-normalized AUC) and polymorphisms in the drug transporter genes ABCB1, ABCC1, and ABCG2 [4]. This suggests that variability in these common transporters is not a major contributor to the observed pharmacokinetic differences. The same study also found no link between polymorphisms in the target receptors (KDR/VEGFR-2 and FLT4/VEGFR-3) and drug-induced toxicity [4].

  • 3. What is the recommended strategy to manage this variability in a clinical trial setting? The primary strategy should be therapeutic drug monitoring (TDM) combined with pharmacodynamic (PD) biomarkers. Since genetic factors have not been identified, direct measurement of drug exposure and its biological effects is recommended.

    • Pharmacokinetic Monitoring: Implement scheduled blood sampling for AUC calculation, as exposure has been linked to pharmacodynamic effects [1] [2].
    • Pharmacodynamic Monitoring: Use established biomarkers to confirm biological activity and guide dosing:
      • Plasma sVEGFR-2: Levels decrease with increasing this compound AUC [1] [5] [3].
      • DCE-MRI: Tumor blood flow parameters (e.g., Ktrans, IAUC60) decrease with drug exposure, indicating anti-vascular activity [2] [5] [3].

Supporting Data from Clinical Studies

The tables below consolidate quantitative data from phase I clinical trials, which form the basis for the above guidance.

Table 1: Observed Interpatient Variability in this compound Pharmacokinetics at Steady-State [1] This data is from a study of 39 colorectal cancer patients receiving this compound twice daily (bid).

This compound Dose C~max~ (mg/L) [CV%] AUC(0-12) (mg·h/L) [CV%]
600 mg bid (n=6) 0.825 (93%) 5.78 (71%)
900 mg bid (n=27) 0.899 (91%) 5.76 (82%)
1200/1500 mg bid (n=6) 1.47 (33%) 9.80 (33%)

C~max~: maximum plasma concentration; AUC(0-12): area under the plasma concentration-time curve from 0 to 12 hours; CV%: Coefficient of Variation, a measure of variability.

Table 2: Genes Investigated for Association with this compound PK and Toxicity [4]

Category Genes Investigated Clinical Endpoint Findings
Drug Transporters ABCB1, ABCC1, ABCG2 Dose-normalized AUC No significant association
Target Receptors KDR (VEGFR-2), FLT4 (VEGFR-3) Drug-related toxicity No significant association

Experimental Protocols for Investigation

For researchers aiming to further investigate this compound's pharmacokinetics, here are methodologies from the cited studies.

  • Pharmacokinetic Sampling Protocol [5]:

    • Sample Collection: Collect blood plasma samples via an indwelling intravenous catheter.
    • Sampling Schedule: On day 1 and day 14 of cycle 1, draw samples at pre-dose, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose.
    • Analysis: Quantify concentrations of this compound and its major metabolite (BAY 60-8246) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
    • Parameter Calculation: Use non-compartmental analysis (e.g., with WINNonlin software) to calculate PK parameters: C~max~, T~max~, AUC(0-12), and half-life.
  • Pharmacodynamic Biomarker Assessment [5]:

    • Blood Sampling: Collect ~20 mL of blood for plasma at baseline, pre-dose, and 8 hours post-dose on specific days of treatment cycles.
    • Biomarker Analysis: Measure plasma levels of soluble VEGFR-2 (sVEGFR-2) and VEGF using quantitative enzyme-linked immunosorbent assays (ELISAs). An increase in VEGF and a decrease in sVEGFR-2 are expected indicators of VEGFR-2 pathway inhibition.
    • DCE-MRI Protocol: Perform dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) at baseline and after treatment initiation. Analyze data for a reduction in the transfer constant (Ktrans) and the initial area under the contrast concentration-time curve at 60 seconds (IAUC60), which indicate decreased tumor vascular permeability and blood flow.

Workflow for Managing PK Variability

The following diagram illustrates a recommended workflow for managing this compound pharmacokinetic variability during drug development, based on the evidence provided.

Start Observed High Interpatient PK Variability Step1 Investigate Common Genetic Causes Start->Step1 Step2 Genetic Association Not Found Step1->Step2 Results from PGx Analysis Step3 Implement Exposure-Control Strategy Step2->Step3 Step4 Therapeutic Drug Monitoring (TDM) Step3->Step4 e.g., Monitor AUC Step5 Pharmacodynamic (PD) Biomarker Monitoring Step3->Step5 e.g., Monitor sVEGFR-2 & DCE-MRI Rec Establish Exposure-Response & Exposure-Safety Relationships Step4->Rec Step5->Rec

Key Takeaways

  • Variability is Unexplained by Common Genetics: The high interpatient variability in this compound exposure does not appear to be linked to polymorphisms in key drug transporter or target receptor genes [4].
  • Focus on Monitoring, Not Prediction: The recommended management strategy shifts from predicting variability via genetics to monitoring and controlling it through therapeutic drug monitoring and pharmacodynamic biomarkers [1] [2] [5].
  • Establish Exposure-Response Relationships: The ultimate goal of monitoring is to define the relationship between drug exposure (AUC), efficacy (PD biomarkers, tumor response), and safety (toxicity) to optimize dosing for individual patients or patient populations.

References

reducing Telatinib gastrointestinal toxicity diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the incidence and severity of diarrhea with Telatinib? In a phase I study of heavily pretreated colorectal cancer patients, diarrhea was a frequent drug-related adverse event. It occurred in 26% of all patients, with 15% experiencing severe (Grade 3) diarrhea [1]. The table below provides a detailed breakdown.

  • When does this compound-induced diarrhea typically occur? While the specific timing for this compound is not detailed in the available studies, TKI-associated diarrhea generally occurs early in the course of treatment, often within the first month [2] [3].

  • What are the potential mechanisms behind this diarrhea? As a multi-targeted TKI, this compound's inhibition of VEGFR is likely involved. Potential mechanisms, common to many VEGFR-TKIs, include [2]:

    • Intestinal Mucosal Ischemia: Inhibiting VEGFR can cause regression of the capillary network in intestinal villi, leading to reduced blood flow, mucosal hypoxia, and ischemia [2].
    • Pancreatic Exocrine Dysfunction: VEGFR inhibition can reduce pancreatic volume and zymogen granules, leading to malabsorption and steatorrhea (fatty stools) [2].
  • How can this diarrhea be managed? Management is typically stepped:

    • Conventional Antidiarrheals: First-line treatment often includes loperamide [2] [4].
    • Dose Modification: If severe diarrhea persists, a dose reduction or temporary interruption of this compound may be necessary [1].
    • Novel Agents: For cases refractory to loperamide, chloride channel modulators like crofelemer have shown promise in controlling TKI-induced diarrhea in case reports, allowing patients to maintain therapeutic doses [4].

This compound Diarrhea Profile from Clinical Studies

The table below summarizes the key quantitative data on this compound-associated diarrhea from a phase I clinical trial [1].

Table 1: Incidence of Drug-Related Diarrhea in a Phase I Study of this compound (N=39)

Dosing Schedule Patients with Any Grade Diarrhea Patients with Grade 3 Diarrhea
Non-continuous (14 days on/7 days off) Not specified for this group 0%
Continuous (Daily) 36% (10 of 28 patients) 21% (6 of 28 patients)
Total Population 26% (10 of 39 patients) 15% (6 of 39 patients)

Experimental & Investigational Approaches

For researchers investigating this compound's gastrointestinal toxicity, the following methodologies from the literature may be relevant.

1. Investigating the Mechanism of VEGFR-TKI Induced Diarrhea

The diagram below outlines key pathways and mechanisms involved in VEGFR-TKI induced diarrhea that can be explored experimentally [2].

G This compound This compound VEGFR_Inhibition VEGFR Inhibition This compound->VEGFR_Inhibition Intestinal_Ischemia Intestinal Mucosal Ischemia VEGFR_Inhibition->Intestinal_Ischemia Pancreatic_Dysfunction Pancreatic Exocrine Dysfunction VEGFR_Inhibition->Pancreatic_Dysfunction Mucosal_Hypoxia Mucosal Hypoxia & Damage Intestinal_Ischemia->Mucosal_Hypoxia Malabsorption Malabsorption & Steatorrhea Pancreatic_Dysfunction->Malabsorption Resulting_Diarrhea Resulting Diarrhea Mucosal_Hypoxia->Resulting_Diarrhea Malabsorption->Resulting_Diarrhea

Experimental Protocols:

  • Assessing Intestinal Blood Flow and Ischemia:

    • Method: Use Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) to measure changes in tumor and intestinal blood flow (using parameters like Ktrans and IAUC60) following this compound administration [1] [5].
    • Application: This method was successfully used in this compound studies to demonstrate a decrease in tumor blood flow with increasing drug exposure (AUC), providing a direct pharmacodynamic link to its VEGFR inhibitory activity [1].
  • Evaluating Pancreatic Exocrine Function:

    • Method: Monitor serum levels of amylase and lipase in animal models or patients. Conduct histopathological analysis of pancreatic tissue for reduction in zymogen granules or pancreatic atrophy [2].
    • Application: These methods have been applied in studies of other VEGFR-TKIs (e.g., sorafenib) to link pancreatic dysfunction to diarrhea [2].

2. Preclinical Models for Testing Management Strategies

Protocol: Evaluating Chloride Channel Modulators

  • Objective: Test the efficacy of antisecretory agents like crofelemer in managing TKI-induced diarrhea.
  • Model: Use rat models of TKI-induced diarrhea. For example, studies have been conducted with afatinib and osimertinib (EGFR-TKIs) [2].
  • Intervention: Administer a chloride channel inhibitor (e.g., crofelemer) concurrently with the TKI.
  • Endpoint: Measure stool consistency, frequency, and water content. Histological examination of ileal and colonic tissues for damage and inflammation is also critical [2] [4].
  • Rationale: While the primary mechanism for VEGFR-TKIs may be ischemia, chloride secretion is a common pathway in other TKI-induced diarrheas. Crofelemer, a dual inhibitor of CFTR and CaCC, has successfully controlled refractory diarrhea in a patient on cabozantinib, allowing for dose maintenance [4].

Key Takeaways for Researchers

  • Monitor Closely Early On: Vigilant monitoring for diarrhea is most crucial in the first weeks of this compound treatment [2] [3].
  • Consider Dose Schedules: The available data suggests that continuous daily dosing of this compound may be associated with a higher incidence of gastrointestinal toxicity compared to intermittent schedules [1].
  • Explore Novel Antisecretory Agents: For refractory cases, chloride channel modulators represent a promising, mechanism-based approach to manage diarrhea without the constipating effects of opioids, potentially preventing dose reductions [4].

References

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of Telatinib-Induced Hypertension

The table below summarizes key quantitative findings from clinical studies on this compound-induced hypertension.

Parameter Baseline Mean Value Post-Treatment Mean Value (After 5 Weeks) Change from Baseline P-value
Systolic BP (mm Hg) [1] Not Specified Not Specified +6.6 mm Hg P = 0.009
Diastolic BP (mm Hg) [1] Not Specified Not Specified +4.7 mm Hg P = 0.016
Flow-Mediated Dilation (FMD, %) [1] Not Specified Not Specified -2.1% P = 0.003
Nitroglycerin-Mediated Dilation (NMD, %) [1] Not Specified Not Specified -5.1% P = 0.001
Pulse Wave Velocity (PWV, m/s) [1] Not Specified Not Specified +1.2 m/s P = 0.001
Capillary Density (loops) [1] 20.8 16.7 -4.1 loops P = 0.015
Incidence of Hypertension (All Grades) [2] 20.8% (11/53 patients)
Incidence of Grade 3 Hypertension [2] 11.3% (6/53 patients)

Recommended Assessment Methodologies for Vascular Toxicity

Consistent and precise assessment is crucial for monitoring this compound's vascular effects. The following protocols are recommended based on clinical studies.

Non-Invasive Vascular Function Tests

These tests are essential for quantifying this compound's impact on macro- and micro-vascular health.

  • Flow-Mediated Dilation (FMD): This ultrasound-based method assesses endothelium-dependent vasodilation. It is measured as the percentage increase in brachial artery diameter in response to an increase in shear stress (typically after cuff occlusion and release). A decrease in FMD indicates endothelial dysfunction [1].
  • Nitroglycerin-Mediated Dilation (NMD): This test assesses endothelium-independent vasodilation by measuring the brachial artery diameter response to sublingual nitroglycerin (a source of nitric oxide). A reduced NMD suggests impairment of vascular smooth muscle function [1].
  • Aortic Pulse Wave Velocity (PWV): This is a gold-standard measure of arterial stiffness. It is calculated as the speed at which the pressure pulse travels between the carotid and femoral arteries. An increase in PWV indicates increased arterial stiffness [1].
  • Capillary Density Measurement: This can be performed using sidestream dark field imaging (such as with orthogonal polarization spectral imaging) on a tissue like the sublingual microvasculature. It involves counting the number of continuously perfused capillary loops per unit area. A reduction indicates structural rarefaction [1].
  • Laser Doppler Flowmetry: This technique measures skin blood flux in arbitrary perfusion units (PU). It can be used to assess microvascular blood flow, with a significant reduction indicating microvascular dysfunction [1].
Pharmacokinetic/Pharmacodynamic (PK/PD) Biomarker Analysis
  • Plasma Soluble VEGFR-2 (sVEGFR-2): Collect blood samples in EDTA tubes, centrifuge to obtain plasma, and analyze sVEGFR-2 levels using a quantitative ELISA. This compound treatment causes a dose-dependent decrease in plasma sVEGFR-2 levels, which serves as a PD marker of VEGFR-2 inhibition [3] [2].
  • Plasma VEGF: Use a similar protocol to measure plasma VEGF levels. This compound treatment leads to a dose-dependent increase in VEGF, likely due to a feedback mechanism following VEGFR blockade [2].

Mechanism of this compound-Induced Hypertension

The diagram below illustrates the proposed molecular and vascular mechanism by which this compound induces hypertension.

G cluster_drug This compound Inhibition cluster_primary Primary Molecular Effects cluster_vascular Vascular Consequences This compound This compound (TKI) VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits NO Nitric Oxide (NO) Bioavailability VEGFR2->NO Decreases ET1 Endothelin-1 (ET-1) VEGFR2->ET1 Increases Vasoconstriction Vasoconstriction NO->Vasoconstriction Leads to ET1->Vasoconstriction Leads to Rarefaction Microvascular Rarefaction Vasoconstriction->Rarefaction Contributes to Stiffness Increased Arterial Stiffness Vasoconstriction->Stiffness Contributes to Hypertension Hypertension Vasoconstriction->Hypertension Rarefaction->Hypertension Stiffness->Hypertension

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the proposed mechanism behind this compound-induced hypertension? A1: The hypertension is primarily attributed to functional and structural rarefaction [1]. This compound inhibits VEGFR-2 signaling, leading to two key events:

  • A decrease in Nitric Oxide (NO), a potent vasodilator [4].
  • An increase in Endothelin-1 (ET-1), a potent vasoconstrictor [4]. This imbalance causes increased peripheral resistance. Over time, capillary rarefaction (a reduction in capillary density) occurs, structurally solidifying the hypertensive state [1].

Q2: Are there any known genetic polymorphisms that predict this compound toxicity or PK variability? A2: A specific pharmacogenetic study found no significant association between polymorphisms in genes encoding for drug transporters (ABCB1, ABCC1, ABCG2) and this compound's pharmacokinetics (AUC). Furthermore, no correlation was found between polymorphisms in the drug target genes (KDR/VEGFR-2, FLT4/VEGFR-3) and the incidence of toxicity, including hypertension [5]. The substantial interpatient variability in drug exposure remains unexplained by these common polymorphisms.

Q3: How is the recommended Phase II dose of this compound determined, and how does hypertension factor into this? A3: The recommended Phase II dose of 900 mg BID was based on pharmacokinetic and pharmacodynamic criteria rather than being the maximum tolerated dose (MTD) [3] [2]. The dosing plateau in the 900–1500 mg BID range, along with plateauing of PD effects like decreased sVEGFR-2, informed this decision. While hypertension was a frequent adverse event, the protocol amendment stated that only hypertension refractory to antihypertensive medication was considered a dose-limiting toxicity (DLT), allowing for better management and dose optimization [3].

Q4: What is the potential for drug-drug interactions between TKIs like this compound and antihypertensive agents? A4: Drug-drug interactions are a critical consideration. For instance, studies on Sorafenib (a similar TKI) show that co-administration with the antihypertensive Telmisartan can significantly alter Sorafenib's pharmacokinetics, increasing its AUC and Cmax [6]. This underscores the need for investigation into potential interactions with this compound. When designing preclinical or clinical studies, it is crucial to consider shared metabolic pathways (e.g., CYP3A4, UGTs) and transporters (e.g., P-gp, BCRP) to avoid unexpected toxicities or reduced efficacy [6].

References

Troubleshooting Guide: Telatinib Dose-Dependent Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Problem: Management of Dose-Dependent Toxicities The table below summarizes the common drug-related adverse events and dose-limiting toxicities (DLTs) observed in phase I clinical trials.

Toxicity Incidence (Grade) Management Strategy Notes
Hypertension [1] [2] [3] 20.8-23% (Mostly Grade 3; No Grade 4) [2] [3] Not initially a DLT if refractory to antihypertensives [1]. Monitor BP; start standard antihypertensive therapy. Considered a mechanism-based, class-effect of VEGFR inhibition [4].
Diarrhea [1] 7% (Grade 3) [1] Provide standard supportive care. -
Nausea [2] [3] 26.4% (All Grade 1-2) [2] [3] Manage with antiemetics. Not a DLT if responsive to treatment [3].
Fatigue, Anorexia, Weight Loss [2] [3] Single DLT case at 1500 mg BID (Grade 2) [2] [3] Provide supportive care; consider dose reduction for severe cases. -
Cardiac Toxicity (in combination therapy) [5] Decreased LVEF, Myocardial Infarction (rare) [5] Implement cardiac monitoring (e.g., echocardiography). Most events were reversible [5]. Observed in a study combining Telatinib with irinotecan/capecitabine [5].

Recommended Dose for Further Studies: Based on pharmacokinetic (PK) and pharmacodynamic (PD) data, the recommended phase II dose for this compound is 900 mg twice daily (BID), administered continuously [1] [2] [3]. While the maximum tolerated dose (MTD) was not formally reached at 1500 mg BID [1] [2], exposure (AUC) plateaus in the 900-1500 mg BID range, suggesting 900 mg BID is the optimal biologically active dose [1].

Frequently Asked Questions (FAQs)

Q1: What is the maximum tolerated dose (MTD) of this compound? A formal MTD was not established in phase I studies, as it was well-tolerated up to the highest tested dose of 1500 mg twice daily on a continuous schedule [1] [2] [3].

Q2: Does interpatient variability in this compound exposure relate to specific genetic polymorphisms? No. A pharmacogenetic study found no significant association between this compound exposure (dose-normalized AUC) and polymorphisms in drug transporter genes (ABCB1, ABCC1, ABCG2). Furthermore, no link was found between toxicity and polymorphisms in the drug target genes KDR (VEGFR-2) and FLT4 (VEGFR-3) [6].

Q3: What are the key pharmacokinetic properties of this compound? this compound is rapidly absorbed after oral administration, with a median time to peak concentration (tmax) of 3 hours or less. Its mean elimination half-life is approximately 5.5 hours, supporting a twice-daily dosing regimen. Exposure increases in a less than dose-proportional manner at higher doses [1] [2] [3].

Q4: What pharmacodynamic biomarkers can be used to monitor this compound activity? The following biomarkers show a dose-dependent response to this compound, with effects plateauing at doses around 900 mg BID [2] [3]:

  • Decrease in plasma soluble VEGFR-2 (sVEGFR-2)
  • Increase in plasma VEGF
  • Reduction in tumor blood flow as measured by Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

Experimental Protocols for Key Assessments

1. Protocol: Plasma Pharmacokinetic Evaluation [1] [3]

  • Objective: To characterize the pharmacokinetic profile of this compound and its metabolite (BAY 60-8246) at steady state.
  • Sample Collection: Collect blood samples pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose on Day 1 and Day 14 of cycle 1.
  • Analysis: Use a validated LC-MS/MS method to determine plasma concentrations of this compound and its metabolite.
  • Parameter Calculation: Calculate AUC0-12, Cmax, and tmax using non-compartmental analysis (e.g., with WinNonlin software).

2. Protocol: Monitoring VEGF Pathway Biomarkers [3]

  • Objective: To assess the biological activity of this compound through downstream biomarkers.
  • Sample Collection: Collect plasma samples at baseline, pre-dose, and at various timepoints during treatment cycles (e.g., 8 hours post-dose on Days 1 and 14).
  • Analysis: Analyze samples using quantitative enzyme-linked immunosorbent assays (ELISAs) for plasma soluble VEGFR-2 (sVEGFR-2) and plasma VEGF levels.

This compound Toxicity Management Workflow

For a clear overview of the toxicity management process, follow the workflow below.

Start Patient on this compound Therapy Monitor Routine Monitoring: - Blood Pressure - Cardiac Function (if in combo) - Other Symptoms (diarrhea, nausea) Start->Monitor Decision Toxicity Observed? Monitor->Decision Decision->Monitor No Action1 Grade 3 Hypertension Decision->Action1 Yes Manage1 Initiate/Adjust Antihypertensive Therapy Action1->Manage1 Outcome1 Continue this compound at Current Dose Manage1->Outcome1 Action2 Other Grade 3/4 Non-Hematologic Toxicity Manage2 Provide Supportive Care Consider Dose Reduction Action2->Manage2 Outcome2 Resolved? Manage2->Outcome2 Outcome2Yes Continue Treatment Outcome2->Outcome2Yes Yes Outcome2No Withhold or Discontinue this compound Outcome2->Outcome2No No

Key Insights for Toxicity Management

  • Hypertension as a Biomarker: The onset of hypertension may be a marker of VEGFR-2 inhibition and, therefore, potential drug activity. It should be managed medically rather than by default dose reduction [1] [4].
  • Exposure Plateau: The plateau in drug exposure (AUC) at higher doses (900-1500 mg BID) means that dose escalation beyond 900 mg BID may not yield increased efficacy but could potentially increase the risk of toxicity [1].
  • Combination Therapy Caution: While this compound monotherapy showed a favorable cardiac safety profile, combination with chemotherapy (irinotecan/capecitabine) was associated with rare, reversible cardiac events. This warrants careful monitoring in combination regimens [5].

References

Telatinib FAQ: Enhancing Efficacy & Overcoming Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why does Telatinib have limited single-agent efficacy, and how can this be overcome? While this compound is a potent inhibitor of VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit, its efficacy as a single agent can be limited because cancer cells often develop resistance through mechanisms like the overexpression of ATP-binding cassette (ABC) transporters [1] [2]. These pumps actively expel chemotherapeutic drugs from the cells, reducing intracellular concentration and cytotoxic effects [1]. A promising strategy to overcome this is to use this compound in combination with conventional chemotherapy. Research shows that this compound is also a potent inhibitor of the ABCG2 transporter (also known as BCRP) [1]. By co-administering this compound with an ABCG2-substrate anticancer drug, you can block this efflux pump, increase drug accumulation inside cancer cells, and reverse multidrug resistance [1].

Q2: What is the evidence that this compound can reverse multidrug resistance? Preclinical studies demonstrate that this compound significantly enhances the efficacy of chemotherapy in drug-resistant cancer models. The table below summarizes key quantitative findings from these experiments [1]:

Experimental Model / Measurement Key Finding with this compound
Cellular Viability (in vitro) Significantly reduced in ABCG2-overexpressing cells when co-incubated with ABCG2 substrate drugs (e.g., Mitoxantrone, Doxorubicin).
Intracellular Drug Accumulation Increased accumulation of [³H]-mitoxantrone in resistant cell lines.
Drug Efflux Rate Reduced rate of [³H]-mitoxantrone efflux from ABCG2-overexpressing cells.
ATPase Activity Stimulated ABCG2 ATPase activity, indicating this compound is a substrate for the transporter.
In Vivo Tumor Growth Combination of this compound (15 mg/kg) with Doxorubicin (1.8 mg/kg) significantly decreased tumor size and growth rate in ABCG2-overexpressing mouse xenografts.

Q3: What is the recommended dose of this compound for combination studies? Clinical trials have established a safe and pharmacodynamically active dose for this compound. Based on phase I studies, the recommended dose for subsequent investigations is 900 mg taken orally, twice daily [3] [4]. This dose was selected based on pharmacokinetic data and biomarker analyses (e.g., dose-dependent increase in VEGF, decrease in soluble VEGFR-2), which showed a plateau in target engagement at this level [3].

Experimental Protocols: Key Assays for Demonstrating Efficacy

The following methodologies are critical for validating this compound's ability to reverse multidrug resistance in a laboratory setting [1].

1. Cytotoxicity Assay (MTT Assay)

  • Purpose: To determine if this compound enhances the cytotoxic effect of anticancer drugs in ABCG2-overexpressing cell lines.
  • Procedure:
    • Cell Seeding: Seed ABCG2-overexpressing drug-resistant cells (e.g., H460/MX20, S1-M1-80) and their parental sensitive counterparts in 96-well plates (e.g., 3-5 x 10³ cells/well).
    • Pre-incubation: After 24 hours, add a fixed concentration of this compound (e.g., 1 µM) or a control solvent to the wells and incubate for 1 hour.
    • Drug Treatment: Add a range of concentrations of the ABCG2-substrate anticancer drug (e.g., mitoxantrone, doxorubicin, SN-38) to the wells.
    • Incubation: Incubate the cells for 72 hours at 37°C.
    • Viability Measurement: Add MTT reagent (4 mg/mL) to each well and incubate for 2-4 hours to allow formazan crystal formation. Dissolve the crystals with DMSO and measure the absorbance at 570 nm. A significant leftward shift in the cytotoxicity curve of the anticancer drug in the presence of this compound indicates reversal of resistance.

2. Intracellular Drug Accumulation Assay

  • Purpose: To confirm that this compound increases the intracellular concentration of chemotherapeutic drugs by inhibiting ABCG2-mediated efflux.
  • Procedure:
    • Cell Preparation: Culture ABCG2-overexpressing and parental cells to 70-80% confluence.
    • Treatment: Pre-incubate cells with this compound (1 µM) or a known ABCG2 inhibitor like FTC for 1 hour.
    • Radiolabeled Drug Uptake: Add a radio-labeled substrate (e.g., [³H]-mitoxantrone) to the cells and incubate for a set period (e.g., 2 hours) at 37°C.
    • Termination and Lysis: Stop the reaction by placing the cells on ice and washing thoroughly with ice-cold PBS. Lyse the cells with a suitable lysis buffer.
    • Quantification: Measure the radioactivity in the cell lysates using a liquid scintillation counter. Higher radioactivity in cells treated with this compound confirms increased drug accumulation.

3. ATPase Activity Assay

  • Purpose: To determine if this compound is a substrate of ABCG2 by measuring its effect on the transporter's ATP hydrolysis.
  • Procedure:
    • Membrane Preparation: Use membrane vesicles prepared from ABCG2-overexpressing cells.
    • Reaction Setup: Incubate the membranes with this compound (at varying concentrations) in an ATP-containing reaction buffer.
    • Quantification: Measure the amount of inorganic phosphate (Pi) released over time, which is proportional to ATPase activity. A concentration-dependent stimulation of ATPase activity suggests that this compound is a substrate for ABCG2.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the dual mechanisms by which this compound exerts its anti-cancer effects, combining its primary anti-angiogenic action with the reversal of multidrug resistance.

G This compound This compound VEGFR VEGFR-2/-3, PDGFR-β This compound->VEGFR Inhibits ABCG2 ABCG2 Transporter This compound->ABCG2 Inhibits Efflux Drug Efflux This compound->Efflux Blocks Angiogenesis Inhibits Angiogenesis VEGFR->Angiogenesis Blocks Signaling TumorGrowth Suppresses Tumor Growth Angiogenesis->TumorGrowth ABCG2->Efflux ChemoDrug Chemotherapeutic Drug IntracellularDrug High Intracellular Drug ChemoDrug->IntracellularDrug Influx IntracellularDrug->ABCG2 Substrate for Efflux Cytotoxicity Enhanced Cytotoxicity IntracellularDrug->Cytotoxicity MDR Reversed Multidrug Resistance Cytotoxicity->MDR

This diagram shows this compound's two-pronged approach:

  • Primary Targeted Action (Green Pathway): this compound directly inhibits its primary targets (VEGFR-2/-3, PDGFR-β), blocking pro-angiogenic signaling and suppressing the formation of new tumor blood vessels [4] [5].
  • Off-target Chemosensitizing Action (Blue/Red Pathway): this compound inhibits the ABCG2 efflux pump. This prevents the expulsion of chemotherapeutic drugs, leading to their accumulation inside the cancer cell and ultimately reversing multidrug resistance [1].

References

Telatinib drug-drug interaction potential assessment

Author: Smolecule Technical Support Team. Date: February 2026

Telatinib Drug-Drug Interaction Profile

The table below summarizes the available data on this compound's interaction potential.

Assessment Aspect Key Findings Data Source/Context
Overall DDI Risk Low risk of interactions based on in vitro data. Preclinical profiling [1]
Major Metabolizing Enzymes CYP3A4/3A5, CYP2C8, CYP2C9, CYP2C19 [2]. In vitro data from a phase I pharmacogenetic study.
Enzyme Inhibition/Induction No inhibitory or inductive potential on major human CYP isoforms at therapeutic concentrations. Preclinical in vitro data [1]
Transporter Substrate Weak substrate of the ABCB1 (P-glycoprotein) transporter [2]. In vitro data (Bayer Pharmaceuticals, on file).
Transporter Modulation No risk from modulation of p-glycoprotein transporter activity based on in vitro studies [1]. Preclinical in vitro data.
Protein Binding Displacement Unlikely based on in vitro studies [1]. Preclinical in vitro data.

Experimental Protocols for DDI Assessment

For researchers looking to evaluate this compound's DDI potential in their own models, the following established protocols can serve as a guide.

In Vitro CYP450 Inhibition and Induction Assays

This methodology aims to determine if this compound can inhibit or induce key drug-metabolizing cytochrome P450 (CYP) enzymes.

  • Key Reagents: Human liver microsomes, cDNA-expressed recombinant CYP enzymes (CYP3A4, 2C8, 2C9, 2C19), specific probe substrates, this compound, NADPH.
  • Experimental Workflow:
    • Incubation: Mix human liver microsomes with a probe substrate and this compound across a range of concentrations.
    • Reaction Initiation: Start the reaction by adding NADPH.
    • Termination & Analysis: Stop the reaction at timed intervals and quantify the metabolite formation of the probe substrate using LC-MS/MS.
    • Data Analysis: Calculate the remaining enzyme activity and determine the IC50 value to assess inhibition potential.

The following diagram illustrates the logical workflow for this assay:

G start Prepare Test System incubate Incubate with Probe Substrate & this compound start->incubate initiate Initiate Reaction with NADPH incubate->initiate terminate Terminate Reaction at Timed Intervals initiate->terminate analyze Analyze Metabolite Formation (LC-MS/MS) terminate->analyze result Calculate IC50 Assess Inhibition analyze->result

Transporter Substrate Assay

This protocol assesses whether this compound is a substrate for efflux transporters like P-glycoprotein.

  • Key Reagents: Cell lines overexpressing transporters, this compound, reference transporter inhibitors.
  • Experimental Workflow:
    • Bidirectional Transport: Seed cells on a permeable membrane. Apply this compound to either the apical or basolateral side.
    • Inhibition: Conduct parallel experiments with a known transporter inhibitor.
    • Sample Collection: Measure the amount of this compound that appears in the opposite compartment over time.
    • Data Analysis: Calculate the efflux ratio. A ratio significantly greater than 2 that diminishes in the presence of an inhibitor suggests active transport.

Computational Prediction of DDIs

Modern computational approaches can provide valuable insights and prioritize experimental work, especially for investigational drugs.

  • Methodology: Utilize graph-based deep learning models that integrate drug structural information and known interaction networks.
  • Workflow: These models, such as GDF-DDI [3], process the molecular graph of this compound and its known properties, integrating them into a large knowledge graph containing drugs, targets, and pathways. Through graph contrastive learning and feature fusion, the model predicts potential interactions with other drugs in the network.
  • Application: This method is particularly useful for predicting interactions with new drugs or those lacking extensive clinical data, helping to flag potential interactions for further experimental validation [3] [4].

Frequently Asked Questions (FAQs)

Q1: Is there a clinical recommendation for co-administering this compound with strong CYP3A4 inhibitors or inducers? While in vitro data suggests a low risk, definitive clinical studies have not been conducted. The in vitro data indicates this compound is metabolized by multiple pathways, which may reduce the impact of inhibiting a single enzyme [2]. However, standard caution and therapeutic drug monitoring should be applied in the absence of robust clinical DDI data.

Q2: What is the clinical evidence supporting the low DDI risk of this compound? The primary evidence comes from its preclinical profile. A phase I study specifically noted that in vitro investigations "revealed that there is no or only a very low risk of drug–drug interactions" and that it exhibited no significant CYP inhibitory or inductive potential [1].

Q3: Can I use computational tools to screen for potential this compound DDIs? Yes, computational methods are highly suitable for this. Advanced AI and graph neural network models are increasingly used to predict DDIs by analyzing molecular structures and existing interaction networks, providing a powerful first-pass assessment [3] [5].

References

handling Telatinib anorexia fatigue side effects

Author: Smolecule Technical Support Team. Date: February 2026

Reported Incidence of Anorexia and Fatigue

The following table summarizes the quantitative data on Telatinib-related anorexia and fatigue from phase I clinical studies.

Adverse Event Study Description Frequency & Grade Dosing & Comments
Anorexia Phase I, 53 patients with solid tumors [1] [2] One case of Dose-Limiting Toxicity (DLT) (Grade 2) [1] [2] Occurred at 1500 mg twice daily. A formal Maximum Tolerated Dose (MTD) was not established [1].
Fatigue Phase I, 53 patients with solid tumors [1] [2] One case of DLT (Grade 2) [1] [2] Occurred at 1500 mg twice daily. This DLT was a complex of weight loss, anorexia, and fatigue [1] [2].
Fatigue Phase I, 71 patients with refractory tumors [3] 7% of patients (Grade 3) [3] Study tested twice-daily dosing; MTD was not reached up to 1500 mg [3].

Guidance for Preclinical & Clinical Investigation

For researchers designing experiments or studies to understand and mitigate these side effects, the following clinical protocols and mechanistic insights can serve as a valuable reference.

  • Clinical Assessment Protocols

    • Data Collection: In clinical trials, these adverse events were graded according to the National Cancer Institute Common Toxicity Criteria (NCI CTC) [3] [2]. Consistently using a standardized grading system is crucial for data comparison.
    • Dose-Limiting Toxicity (DLT) Definition: DLTs were defined as any drug-related Grade 3 or 4 non-hematological toxicity (with specific exceptions for nausea/vomiting and hypertension) occurring during the first treatment cycle [2].
    • Patient Evaluation: Schedule regular assessments, including physical examinations, detailed patient history, and laboratory tests (blood counts, biochemistry) to monitor patient health and identify emerging toxicities [2].
  • Investigating Underlying Mechanisms

    • Tyrosine Kinase Inhibitor (TKI) Off-Target Effects: Anorexia and fatigue are not unique to this compound and are observed with other TKIs. Research suggests these effects may arise from "off-target" interactions [4].
    • c-Kit Inhibition: this compound is a known inhibitor of c-Kit, a receptor tyrosine kinase [1] [2]. This is a primary suspect for gastrointestinal side effects, as c-Kit plays a critical role in the interstitial cells of Cajal, which regulate gut motility. Inhibition can lead to gastrointestinal dysfunction, potentially manifesting as anorexia.
    • General TKI Toxicity: Fatigue is a common class-wide effect of many TKIs. The precise mechanisms are multifactorial and may include thyroid dysfunction, mitochondrial toxicity, or muscle wasting [4]. Your experimental design could explore these broader pathways.

Suggested Workflow for Side Effect Investigation

The diagram below outlines a logical workflow for investigating the mechanisms of this compound-induced anorexia and fatigue in a preclinical or clinical setting.

Start Identify Adverse Events: Anorexia & Fatigue MechHypothesis Develop Mechanistic Hypothesis Start->MechHypothesis ExpDesign Design Experimental & Clinical Protocol MechHypothesis->ExpDesign H1 Primary Target: Investigate c-Kit role in GI motility MechHypothesis->H1 H2 Off-Target Effects: Explore broader TKI mechanisms (e.g., mitochondria) MechHypothesis->H2 H3 Clinical Assessment: Correlate dose/exposure with symptom severity MechHypothesis->H3 DataCollection Execute Study & Collect Data ExpDesign->DataCollection Analysis Analyze & Validate Findings DataCollection->Analysis Application Apply Insights to Mitigation Strategies Analysis->Application

Frequently Asked Questions (FAQs)

  • Were anorexia and fatigue common side effects in this compound trials? No, they were not among the most frequently reported side effects. The most common drug-related adverse events were hypertension and nausea [1] [3]. However, a complex of these symptoms did present as a dose-limiting toxicity at the highest dose tested.

  • What is the recommended dose for later-stage studies based on safety? Based on phase I pharmacodynamic and pharmacokinetic data, the recommended dose for phase II studies was established as 900 mg twice daily [1] [3]. This dose was selected as it was on the plateau for biomarker response (like soluble VEGFR-2 reduction) and was well below the dose where the DLT for anorexia/fatigue was observed.

  • How can researchers manage these side effects in clinical trials?

    • Dose Modification: The clinical trials had protocols for dose interruption and reduction if patients experienced significant toxicities [2].
    • Proactive Monitoring: Implement rigorous monitoring for early signs of appetite reduction and fatigue, especially at higher dose levels (≥ 1500 mg BID).
    • Supportive Care: Provide guidelines for nutritional support and management of fatigue for trial participants.

References

Mechanism of Telatinib-Induced Microvascular Rarefaction

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below illustrates the proposed mechanism by which telatinib treatment leads to increased blood pressure through microvascular rarefaction.

G This compound This compound VEGFR_Inhibition Inhibits VEGFR-2/3 Signaling This compound->VEGFR_Inhibition NO_Reduction Reduced Nitric Oxide (NO) Production VEGFR_Inhibition->NO_Reduction Endothelial_Dysfunction Endothelial Dysfunction VEGFR_Inhibition->Endothelial_Dysfunction NO_Reduction->Endothelial_Dysfunction Capillary_Rarefaction Microvascular Rarefaction (Reduced Capillary Density) Endothelial_Dysfunction->Capillary_Rarefaction Increased_PVR Increased Peripheral Vascular Resistance Capillary_Rarefaction->Increased_PVR Hypertension Hypertension Increased_PVR->Hypertension

This process involves two types of rarefaction [1] [2]:

  • Functional Rarefaction: Vessels are anatomically present but not perfused due to increased vascular tone, potentially reversible after stopping treatment.
  • Structural Rarefaction: An actual reduction in the number of microvessels, which may develop if functional rarefaction persists.

Key Quantitative Findings from Clinical Research

The table below summarizes vascular changes observed in a clinical side-study where patients received this compound for 5 weeks [3] [4].

Measurement Parameter Baseline Value Post-Treatment Value (5 weeks) Change (P-value)
Peripheral Systolic BP (mm Hg) Not Specified Not Specified +6.6 (P=0.009)
Peripheral Diastolic BP (mm Hg) Not Specified Not Specified +4.7 (P=0.016)
Capillary Density (capillary loops) 20.8 16.7 -4.1 (P=0.015)
Flow-Mediated Dilation (FMD, %) Not Specified Not Specified -2.1% (P=0.003)
Nitroglycerin-Mediated Dilation (NMD, %) Not Specified Not Specified -5.1% (P=0.001)
Aortic Pulse Wave Velocity (PWV, m/s) Not Specified Not Specified +1.2 (P=0.001)
Skin Blood Flux (arbitrary units) Not Specified Not Specified -532.8 (P=0.015)

This compound's Molecular Targets and Potency

Understanding this compound's primary molecular targets helps explain its mechanism of action. The table below shows its half-maximal inhibitory concentration (IC50) for key receptors [5] [6].

Target Protein IC50 (nM) Primary Role in Vasculature
c-Kit 1 Stem cell factor receptor; influences endothelial cell and pericyte function.
VEGFR-3 4 Receptor for VEGF-C and VEGF-D; primarily involved in lymphangiogenesis.
VEGFR-2 6 Main mediator of VEGF-driven endothelial cell proliferation, survival, and permeability.
PDGFR-α 15 Receptor for PDGF; critical for the recruitment and attachment of pericytes to vessels.

Experimental Protocols for Assessing Rarefaction

Here are methodologies adapted from research to investigate this compound-induced microvascular effects.

Assessing Capillary Density in Humans

The clinical study on this compound used Sidestream Dark Field (SDF) imaging to measure capillary density in the skin [3] [4].

  • Measurement Site: Skin at the ventral side of the finger, two nail folds, or the thenar muscle.
  • Procedure: Apply a slight pressure to ensure contact and prevent venous congestion. Record video images for subsequent blinded analysis.
  • Analysis: Count the number of continuously perfused capillary loops per square millimeter. A statistically significant decrease confirms rarefaction.
Evaluating Vascular Function

The study also assessed macro- and microvascular function [3] [4]:

  • Flow-Mediated Dilation (FMD): Measures endothelium-dependent vasodilation. A blood pressure cuff is inflated on the forearm for 5 minutes; ultrasound measures the increase in brachial artery diameter upon cuff release.
  • Nitroglycerin-Mediated Dilation (NMD): Measures endothelium-independent vasodilation. Sublingual nitroglycerin is administered, and the brachial artery diameter change is measured via ultrasound.
  • Skin Blood Flux: Assessed using laser Doppler flowmetry on the forearm to measure microvascular blood flow.
In Vivo Mouse Models

Preclinical studies demonstrate this compound's activity in human tumor xenograft models (e.g., breast cancer, colon cancer) [5] [6].

  • Dosing: Administer this compound orally, typically in a dose-dependent manner.
  • Blood Pressure Monitoring: Use tail-cuff or radiotelemetry methods to track increases in systolic and diastolic pressure.
  • Tissue Analysis: After the study, harvest tissues like mesentery to quantify arteriolar and capillary density via immunohistochemistry, confirming structural rarefaction.

Frequently Asked Questions for Technical Support

Q1: Is the microvascular rarefaction caused by this compound functional or structural? Evidence suggests it begins as functional rarefaction. Blood pressure rises rapidly after treatment initiation and often normalizes upon discontinuation, indicating initial vessel non-perfusion is reversible [1] [7]. With prolonged exposure, functional rarefaction may progress to structural rarefaction, involving permanent vessel loss [1] [2].

Q2: Why is there no direct correlation between this compound dose and the degree of blood pressure increase in the clinical study? The lack of a strong dose-response correlation in the side-study [4] could be due to:

  • Small sample size and inter-individual variability.
  • Complex pharmacology where even lower doses sufficiently inhibit the VEGFR-2 pathway in the vasculature, producing a near-maximal hypertensive effect.
  • The study measured blood pressure after 5 weeks; the timing of measurement may have missed peak effects.

Q3: What are the best control experiments when studying this mechanism in vitro?

  • For endothelial cell proliferation assays, include a VEGF-stimulated control group not treated with this compound.
  • Use a specific VEGFR-2 inhibitor (e.g., another TKI) as a comparative control to confirm that observed effects are on-target.
  • Consider a non-specific cytotoxic drug at low concentrations to rule out that reduced cell viability is due to general toxicity rather than specific VEGFR-2 pathway inhibition.

References

Telatinib: Toxicity Profile and Dose Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key toxicities and dosing information for Telatinib identified from available studies.

Aspect Reported Findings Source Context
Common Adverse Events Hypertension; Nausea; Diarrhea, skin rash, and cardiotoxicity noted as common for TKIs as a class [1] [2]. Phase I Clinical Trial [1]
Dose-Limiting Toxicities (DLTs) Poorly controlled hypertension; Grade 2 weight loss, anorexia, and fatigue [1]. Phase I Clinical Trial [1]
Maximum Tolerated Dose (MTD) A formal MTD was not reached in the dose-escalation study (up to 1500 mg twice daily) [1]. Phase I Clinical Trial [1]
Recommended Phase II Dose 900 mg twice daily, based on pharmacokinetic and pharmacodynamic data [1]. Phase I Clinical Trial [1]

Toxicity Management and Dose Modification Principles

In the absence of formal criteria for this compound, you can follow general principles for managing Tyrosine Kinase Inhibitor (TKI) toxicities.

  • General TKI Toxicity Management: For manageable adverse events like hypertension, standard supportive care is recommended. This includes initiating or adjusting antihypertensive medications to control blood pressure [3] [4].
  • Dose Modification Strategy: A common approach for more significant toxicities is treatment interruption until the adverse event resolves or improves to a acceptable grade, followed by dose re-initiation at a lower level [3]. For instance, in a case study with another TKI (bosutinib), therapy was withheld for pleural effusion and later restarted at a 50% lower dose (from 200 mg/day to 100 mg/day) after the event resolved [3].
  • Treatment Discontinuation: Permanent discontinuation should be considered for severe, persistent, or life-threatening toxicities that do not resolve with dose reduction or interruption [3].

Experimental Protocol: Assessing Angiogenic Inhibition

To support your research, here is a detailed experimental methodology for evaluating the anti-angiogenic effects of this compound, a key aspect of its toxicity and mechanism, using a zebrafish model [2].

1. Model System Preparation - Use transgenic Fli-1:EGFP zebrafish embryos, which express green fluorescent protein in vascular endothelial cells. - Maintain embryos in standard system water at 28°C. - At 2 hours post-fertilization (hpf), select healthy embryos for treatment.

2. Compound Treatment - Prepare a stock solution of this compound in DMSO and dilute it in embryo water to the desired testing concentrations. The final concentration of DMSO in all groups, including the control, should not exceed 0.1% (v/v). - In the referenced study, this compound showed significant effects at a low concentration of 0.031 µM [2]. - For co-treatment studies to investigate mechanism, include a group with a PI3K/AKT pathway activator like SC79 (2.44 nM) alongside this compound [2].

3. Incubation and Observation - Incubate the treated embryos at 28°C for 48 hours. - At 72 hpf, anesthetize the larvae and mount them for imaging. - Use a fluorescence microscope to capture images of the intersegmental vessels (ISVs) in the trunk region.

4. Data Analysis - Quantify the anti-angiogenic effect by measuring: - The number of complete ISVs. - The average length of the ISVs. - A significant reduction in these parameters compared to the DMSO control group indicates effective angiogenesis inhibition by this compound [2].

The following diagram illustrates the experimental workflow and the key biological pathway this compound inhibits in this model.

G cluster_workflow Experimental Workflow cluster_mechanism Key Mechanism in Model Start Obtain Fli-1:EGFP Zebrafish Embryos (2 hpf) Treat Treat with this compound (or 0.1% DMSO control) Start->Treat Incubate Incubate at 28°C for 48h Treat->Incubate Image Image ISVs at 72 hpf using Fluorescence Microscope Incubate->Image Analyze Analyze ISV Number and Length Image->Analyze VEGF VEGF Ligand VEGFR2 VEGFR2 (Kdrl) VEGF->VEGFR2 Binds PI3K PI3K/AKT Pathway VEGFR2->PI3K Activates Angio Angiogenesis (ISV Formation) PI3K->Angio Promotes Inhibitor This compound Inhibits Inhibitor->VEGFR2

Key Considerations for Researchers

  • Translating Pre-clinical Data: The experimental protocol provides a model for studying toxicity mechanisms, but results from zebrafish models require validation in mammalian systems before clinical extrapolation.
  • Navigating Limited Data: The absence of extensive human data is a fundamental constraint. Your experimental plans should account for this uncertainty.
  • Focus on Mechanism: Deeply investigating the "off-target" effects of TKIs, such as their interaction with ABC transporters or key pathways like PI3K/AKT, is a promising research direction for understanding and mitigating toxicity [5] [2].

References

Telatinib pharmacogenetic analysis vs clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Telatinib Pharmacogenetic Analysis: Key Study Summary

Aspect Study Details
Study Objective Identify factors for interpatient variability in drug exposure (PK) and explore relationship between target receptor polymorphisms and toxicity [1].
Study Design Pharmacogenetic analysis embedded in a phase I dose-escalation study [1].
Patient Population 33 patients with advanced or metastatic solid tumors (subset of a 53-patient phase I study) [1].

| Candidate Genes & Polymorphisms | PK Analysis: ABCB1, ABCC1, ABCG2 (drug transporters) [1]. Toxicity Analysis: KDR (VEGFR-2), FLT4 (VEGFR-3) (drug targets) [1]. | | Key Pharmacokinetic Parameter | Dose-normalized AUC(0–12) at steady-state (cycle 1, day 14) [1]. | | Toxicity Assessment | NCI-CTC version 3.0 for any grade toxicity (grades 1-4) and hypertension [1]. | | Primary Findings | No statistically significant association found between tested polymorphisms and dose-normalized AUC or toxicity [1] [2]. |

Detailed Experimental Protocol

For your guide's methodology section, here are the detailed experimental protocols from the study.

  • DNA Source and Isolation: DNA was isolated from whole blood samples using the MagNA Pure DNA Isolation kit [1].
  • Genotyping Method: SNP genotyping was performed using the BIOMARK 48.48 dynamic array. Specific Taqman assays were used, and quality control measures included duplicate genotyping for a subset of samples and the use of negative controls [1].
  • Statistical Analysis: Differences in PK and toxicity among genotypes were analyzed using Student's t-test, ANOVA, or Kruskal-Wallis test. For toxicity, genotype distributions were compared using chi-square tests. Linkage disequilibrium was assessed, and haplotype analysis was performed [1].

The relationship between the investigated genes, the drug, and the clinical outcomes is summarized in the pathway below.

G This compound This compound ABCB1 ABCB1 Transporter This compound->ABCB1 Weak Substrate ABCC1 ABCC1 Transporter This compound->ABCC1 ABCG2 ABCG2 Transporter This compound->ABCG2 KDR KDR (VEGFR-2) This compound->KDR Inhibits FLT4 FLT4 (VEGFR-3) This compound->FLT4 Inhibits Exposure Drug Exposure (AUC) ABCB1->Exposure No association found ABCC1->Exposure No association found ABCG2->Exposure No association found Toxicity Clinical Toxicity KDR->Toxicity No association found FLT4->Toxicity No association found

Interpretation and Context for Your Guide

When presenting these findings, it is important to provide context for researchers on how to interpret this negative result.

  • Focus on Hypothesis, Not Just Outcome: The value of this study lies in its well-defined hypothesis. It investigated plausible genetic causes for the substantial interpatient variability in this compound exposure (AUC %CV of 20-150%) observed in earlier clinical trials [1].
  • Acknowledging Study Limitations: This analysis can be presented as a case study on the challenges of pharmacogenetics in early-phase trials. A recent 2022 review notes that such studies often have fundamental limitations, including small sample sizes, patient heterogeneity, and limited variant coverage, which can preclude finding significant associations [3].
  • Evolving Methodologies: This study used a candidate gene approach, which was common at the time. You can contrast this with modern approaches that use hypothesis-free genome-wide association studies (GWAS) or multi-omics machine learning models to uncover novel biomarkers, as discussed in contemporary pharmacogenomic research [3] [4] [5].

References

Telatinib biomarker correlation clinical outcome

Author: Smolecule Technical Support Team. Date: February 2026

Telatinib Clinical Trial & Biomarker Data

Aspect Details and Findings
Trial Design Phase I, dose-escalation in patients with refractory solid tumors [1].
Dosing Regimens Twice daily (BID) in both 14 days on/7 days off and continuous dosing schedules [1].

| Key Biomarkers Assessed | • Pharmacokinetic (PK): AUC0-12, Cmax [1]Pharmacodynamic (PD): Tumor blood flow measured by DCE-MRI, soluble VEGFR-2 (sVEGFR-2) plasma levels [1] | | Biomarker Correlations | • sVEGFR-2 levels: Decreased with increasing this compound exposure (AUC0-12) [1]Tumor Blood Flow (DCE-MRI): Decreased with increasing this compound exposure (AUC0-12) [1] | | Clinical Outcome | • Recommended Phase II Dose: 900 mg BID (continuous dosing) [1]Antitumor Activity: Partial response in two Renal Cell Carcinoma patients [1] | | Safety Profile | Most frequent drug-related Grade 3 adverse events were hypertension (23%) and diarrhea (7%) [1]. |

Detailed Experimental Protocols

For the key experiments cited in the table above, the methodologies were as follows:

  • sVEGFR-2 Plasma Level Analysis: Plasma samples were collected from patients and analyzed for biomarkers. The study observed that geometric mean sVEGFR-2 plasma levels decreased as the exposure to this compound (measured by AUC0-12) increased, indicating a pharmacodynamic effect of the drug on its target [1].
  • Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This technique was used to non-invasively measure changes in tumor blood flow, a marker of anti-angiogenic activity. The results demonstrated that tumor blood flow decreased with increasing AUC0-12 of this compound, providing direct evidence of its biological activity on tumor vasculature [1].
  • Pharmacokinetic (PK) Analysis: Plasma samples were collected at pre-dose and multiple time points post-dose on day 1 and day 14 of cycle 1. The concentrations of this compound and its metabolite were determined using a validated LC-MS-MS (Liquid Chromatography with Tandem Mass Spectrometry) analytical method. Key PK parameters like AUC and Cmax were calculated from this data [1].

Mechanism and Workflow Visualization

The diagram below illustrates the logical relationship between this compound dosing, its measured effects on biomarkers, and the associated clinical outcomes as established in the phase I study.

cluster_1 Intervention cluster_2 Biomarker & PK/PD Effects cluster_3 Observed Outcomes A This compound Dosing (e.g., 900 mg BID) B Increased Drug Exposure (AUC₀⁻¹², Cₘₐₓ) A->B Leads to C Inhibition of VEGFR-2/3 & PDGFR-β B->C Results in D Decreased Tumor Blood Flow (DCE-MRI) C->D Manifests as E Decreased sVEGFR-2 Plasma Levels C->E Manifests as F Antiangiogenic Effect D->F Collectively indicate E->F Collectively indicate G Partial Tumor Response (Observed in RCC) F->G Contributes to

Further Research Directions

The available data is from an early-phase trial. For a comprehensive comparison, you would typically look for information on:

  • Head-to-Head Comparisons: Data from trials directly comparing this compound to other VEGFR inhibitors (e.g., Sunitinib, Sorafenib) was not found.
  • Validated Predictive Biomarkers: The search did not reveal biomarkers that predict which patients are most likely to respond to this compound, unlike in EGFR-mutant NSCLC where specific mutations guide therapy [2] [3] [4].
  • Later-Phase Trial Data: Information on Phase III trials for this compound was not located. In contrast, drugs like Ivonescimab, another anti-angiogenic agent, have recent Phase III results presented in 2025 [5].

References

Telatinib sVEGFR-2 suppression vs other antiangiogenics

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Telatinib with Other TKIs

Inhibitor Primary Targets Effect on ISV Number Effect on ISV Length Key Gene Expression Changes Proposed Mechanism of VEGFR-2 Suppression
This compound VEGFR, PDGFR, KIT [1] ↓↓↓ (33.8% reduction) [1] ↓↓ (23.3% reduction) [1] ↓↓ kdrl (VEGFR-2), ↓↓ flt1 (VEGFR-1), ↓↓ akt2 [1] Targets receptor level (kdrl) and downstream PI3K/AKT pathway [1]
Dovitinib VEGFR, FGFR, PDGFR [1] ↓↓ (16.9% reduction) [1] (14.9% reduction) [1] ↓↓ flt1 (VEGFR-1) [1] Primarily targets VEGF receptors [1]
Lapatinib EGFR, HER2 [1] No significant effect [1] No significant effect [1] In SC79 background: ↓↓ vegfaa, akt2, pik3r1 [1] Shows effect on VEGF ligand and PI3K/AKT pathway only under pro-angiogenic stimulus [1]

Key: ↓ = Decrease; ISV = Intersegmental Vessels. Gene symbols: kdrl= VEGFR-2 in zebrafish; flt1= VEGFR-1; akt2 and pik3r1 are part of the PI3K/AKT pathway [1].

Experimental Data and Protocols

The comparative data in the table above were derived from a 2025 study that used the following experimental protocol [1]:

  • In Vivo Model: Transgenic Fli-1:EGFP zebrafish embryos, which express green fluorescent protein in vascular endothelial cells, enabling clear visualization of blood vessels.
  • Treatment Protocol: Zebrafish embryos at 2 hours post-fertilization (hpf) were exposed to the maximum tolerated concentration (MTC) of each TKI:
    • This compound: 0.031 µM
    • Dovitinib: 0.488 µM
    • Lapatinib: 1.95 µM
  • Angiogenesis Assessment: At 48 hours post-fertilization, the number and length of complete intersegmental vessels (ISVs) in the trunk region were quantified using fluorescence microscopy. ISVs are a standard model for studying developmental angiogenesis.
  • Molecular Analysis: Gene expression changes were analyzed using real-time quantitative PCR (qPCR) to measure the transcript levels of angiogenesis-related genes.

VEGFR-2 Signaling and this compound's Mechanism

To understand how this compound works, it's helpful to view the VEGF/VEGFR-2 signaling pathway, which is central to angiogenesis. The diagram below illustrates this pathway and highlights this compound's primary and secondary points of inhibition.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Downstream Downstream Pathways (PI3K/AKT, RAF/MEK/ERK) VEGFR2->Downstream Activates Outcomes Angiogenic Outcomes (EC Proliferation, Migration, Survival) Downstream->Outcomes Leads to InhibitReceptor This compound Primary Inhibition (Receptor Level) InhibitReceptor->VEGFR2 Blocks InhibitPathway This compound Secondary Inhibition (PI3K/AKT Pathway) InhibitPathway->Downstream Suppresses

As shown, this compound's potent anti-angiogenic effect comes from a dual-suppression strategy:

  • Primary Inhibition at the Receptor Level: Directly inhibits the kinase activity of VEGFR-2 (kdrl), preventing the initiation of the pro-angiogenic signal [1].
  • Secondary Inhibition of Downstream Signaling: Broadly downregulates key components of the PI3K/AKT pathway (akt2), which is crucial for endothelial cell survival and migration [1] [2].

Interpretation of Findings for Researchers

  • This compound's Potency: this compound was effective at a significantly lower concentration (0.031 µM) than Dovitinib (0.488 µM), suggesting higher potency in this model [1]. Its ability to simultaneously target the VEGFR-2 receptor and a critical downstream pathway may explain its strong efficacy.
  • Context for Lapatinib: Lapatinib, primarily an EGFR/HER2 inhibitor, showed minimal intrinsic anti-angiogenic activity. Its effect on VEGF and PI3K/AKT was only observable when co-treated with the pathway activator SC79, indicating its anti-angiogenic action is likely context-dependent [1].
  • Zebrafish Model Utility: The study highlights the Fli-1:EGFP zebrafish as a powerful in vivo model for the rapid, quantitative screening of anti-angiogenic compounds [1].

References

Telatinib receptor selectivity vs multitargeted TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Selectivity Profile

Drug Name VEGFR-2 (KDR) VEGFR-3 (FLT4) PDGFR-β c-Kit Other Key Targets
Telatinib [1] [2] [3] Yes Yes Yes Yes
Dovitinib [4] Yes Information Missing Yes (assumed from "multi-target") Information Missing FGFR, others (as multi-target TKI)
Lapatinib [4] No (minimal effect in zebrafish model) No No No EGFR, HER2
Sunitinib (Example Multi-TKI) [5] Yes Information Missing Yes Yes FLT3, RET, CSF-1R
Sorafenib (Example Multi-TKI) [5] Yes Information Missing Yes Yes RAF, RET

Mechanisms of Action & Experimental Data

Different TKIs achieve their effects by inhibiting distinct nodes within the angiogenic signaling network.

  • Focused Anti-Angiogenic Action of this compound: this compound's primary targets are central to blood vessel formation. By potently inhibiting VEGFR-2 and VEGFR-3, it directly blocks a major pro-angiogenic signal. Simultaneously, its inhibition of PDGFR-β may disrupt the stability of newly formed vessels [1] [3]. A zebrafish model study demonstrated that this compound significantly reduced the number and length of intersegmental vessels and downregulated the expression of key angiogenesis-related genes like kdrl (VEGFR-2), flt1 (VEGFR-1), and akt2 [4].
  • Broader Targeting by Multi-TKIs: Drugs like Sunitinib and Sorafenib inhibit a wider array of receptor tyrosine kinases. While this can provide broader anti-tumor activity, it is also associated with a wider range of off-target side effects [5] [6].
  • Overcoming Drug Resistance: Beyond direct anti-angiogenic effects, this compound can reverse multidrug resistance in cancer cells by inhibiting the ABCG2 efflux transporter. This increases the intracellular concentration and efficacy of co-administered chemotherapeutic drugs, an effect not shared by all TKIs [2].

The following diagram illustrates the signaling pathways and inhibition points described above.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR3 VEGFR-3 VEGF->VEGFR3 PDGF PDGF PDGFRB PDGFR-β PDGF->PDGFRB SCF SCF cKIT c-Kit SCF->cKIT PI3K PI3K VEGFR2->PI3K Activates VEGFR3->PI3K Activates PDGFRB->PI3K Activates cKIT->PI3K Activates AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival This compound This compound This compound->VEGFR2 This compound->VEGFR3 This compound->PDGFRB This compound->cKIT MultiTKI e.g., Sunitinib, Sorafenib MultiTKI->VEGFR2 MultiTKI->VEGFR3 MultiTKI->PDGFRB MultiTKI->cKIT

(Diagram source: Based on mechanisms described in [4] [1] [5])

Key Experimental Models & Protocols

The data on TKI selectivity comes from established preclinical models. Key methodologies include:

  • In Vitro Kinase Assays: These are the primary method for defining a TKI's receptor selectivity profile. The assay involves incubating the drug candidate with purified kinase enzymes and a substrate. The half-maximal inhibitory concentration (IC₅₀) is then calculated to measure the compound's potency against each specific kinase [1] [7].
  • Zebrafish Embryo Model for Angiogenesis: Transgenic Fli-1:EGFP zebrafish embryos, which have fluorescently tagged blood vessels, are exposed to the TKI at its maximum tolerated concentration. The anti-angiogenic effect is quantified by counting and measuring the length of intersegmental vessels (ISVs) under a fluorescence microscope. Gene expression changes can be analyzed via qPCR [4].
  • Cellular Models for MDR Reversal: To study the reversal of multidrug resistance (MDR), ABCG2-overexpressing drug-resistant cell lines are used. The potentiation of a chemotherapeutic drug's effect by this compound is measured using a cell viability assay (e.g., MTT assay). The mechanism is confirmed by assays that measure the intracellular accumulation or efflux of a fluorescent substrate like [³H]-mitoxantrone [2].

The workflow for the zebrafish model, a key source of comparative data, is detailed below.

G Start Fli-1:EGFP Zebrafish Embryos (2 hpf) A Treat with TKI or Vehicle Control Start->A B Incubate at 28°C for 48 hours A->B C Fluorescence Microscopy Imaging of ISVs B->C D1 Phenotypic Analysis: - ISV Count - ISV Length C->D1 D2 Molecular Analysis: qPCR of angio-genesis genes (kdrl, flt1, vegfaa, akt2) C->D2 E Data Synthesis: Compare anti-angiogenic potency and mechanism D1->E D2->E

(Diagram source: Based on methodology from [4])

Key Differentiating Factors for Research

When selecting a TKI for a research or development program, consider these factors based on this compound's profile:

  • Precision vs. Breadth: this compound's focused profile makes it an excellent tool for selectively probing the roles of VEGFR-2/3 and PDGFR-β signaling without the confounding effects of inhibiting a wide range of other kinases.
  • Overcoming ABCG2-Mediated Resistance: Its unique ability to inhibit the ABCG2 efflux transporter makes this compound a compelling candidate for combination therapy research aimed at overcoming multidrug resistance in cancer [2].
  • Clinical Safety Profile: A Phase I dose-escalation study found this compound was safe and well-tolerated at doses up to 1,500 mg twice daily, with hypertension and nausea being the most frequently observed adverse events. This manageable toxicity profile can be advantageous for clinical application [1].

References

Author: Smolecule Technical Support Team. Date: February 2026

Telatinib Dose Validation: Key Data from Phase I Studies

The table below summarizes the core experimental findings from Phase I dose escalation studies that supported the recommendation of 900 mg BID as the Phase II dose for this compound [1] [2].

Aspect Experimental Data & Findings
Safety & Tolerability No maximum-tolerated dose (MTD) was formally reached up to 1500 mg BID. Most frequent drug-related adverse events were hypertension (Grade 3: 11-23%) and diarrhea (Grade 3: 7%). Other common events included nausea, fatigue, and anorexia [1] [2].
Pharmacokinetics (PK) Exposure (Cmax and AUC) increased in a less-than-dose-proportional manner, plateauing in the 900–1500 mg BID range. The drug was rapidly absorbed (median Tmax ≤ 3 hours) with an average half-life of about 5.5 hours [1] [2].

| Pharmacodynamics (PD) / Biomarkers | • sVEGFR-2: Plasma levels of soluble VEGFR-2 decreased with increasing this compound exposure (AUC), showing a plateau at 900 mg BID [2]. • VEGF: A dose-dependent increase in plasma VEGF levels was observed, also plateauing at 900 mg BID [2]. • Tumor Blood Flow: DCE-MRI measurements showed a decrease in tumor blood flow (Ktrans and IAUC60) with increasing drug exposure [1] [2]. | | Recommended Phase II Dose | 900 mg BID, administered continuously. This dose was selected based on the plateau of PK exposure and PD effects, indicating target engagement without further benefit from higher doses [1] [2]. |

Detailed Experimental Protocols

The validation of the 900 mg BID dose relied on specific experimental methodologies in the Phase I trials.

  • Study Design: The trials used a multicenter, open-label, dose-escalation design [1]. Patients with advanced or metastatic solid tumors refractory to standard therapy received oral this compound twice daily (BID) on either a continuous schedule or a 14 days on/7 days off schedule [1]. The dose was escalated from 20 mg once daily to 1500 mg BID using a standard 3 + 3 design [1] [2].
  • Pharmacokinetic Assessment: Blood samples for PK analysis were collected pre-dose and at multiple time points up to 12 hours post-dose on Day 1 and Day 14 of cycle 1 [1]. Plasma concentrations of this compound and its metabolite were measured using a validated LC-MS-MS analytical method. Key parameters like AUC0-12, Cmax, and Tmax were calculated via non-compartmental analysis [1] [3].
  • Pharmacodynamic & Biomarker Assessment:
    • Plasma Biomarkers: Levels of sVEGFR-2 and VEGF were measured in patient plasma, with changes from baseline correlated with this compound exposure [2].
    • DCE-MRI (Dynamic Contrast-Enhanced MRI): This imaging technique was used to assess changes in tumor vasculature and blood flow. Parameters like Ktrans (volume transfer constant) and IAUC60 (initial area under the contrast concentration curve at 60 seconds) were calculated, and their reduction indicated a biological anti-angiogenic effect of the drug [1] [2].
  • Toxicity and Response Monitoring: Adverse events were graded according to the NCI Common Toxicity Criteria (CTC v2.0/v3.0) [1] [3]. Tumor response was evaluated using RECIST criteria [1].

This compound's Mechanism of Action

The following diagram illustrates the targeted signaling pathway of this compound, which inhibits key receptors in tumor angiogenesis.

G Ligands Growth Factors (VEGF, PDGF) VEGFR2 VEGFR-2 Ligands->VEGFR2 Binds VEGFR3 VEGFR-3 Ligands->VEGFR3 Binds PDGFRb PDGFR-β Ligands->PDGFRb Binds cKit c-Kit Ligands->cKit Binds Angiogenesis Tumor Angiogenesis & Growth VEGFR2->Angiogenesis Activates VEGFR3->Angiogenesis Activates PDGFRb->Angiogenesis Activates cKit->Angiogenesis Activates This compound This compound (BAY 57-9352) This compound->VEGFR2 Inhibits This compound->VEGFR3 Inhibits This compound->PDGFRb Inhibits This compound->cKit Inhibits

This compound Inhibits Key Angiogenesis Receptors

As shown in the diagram, this compound is an orally available, small-molecule tyrosine kinase inhibitor that primarily targets VEGFR-2 (KDR) and VEGFR-3 (FLT4), as well as PDGFR-β and c-Kit [1] [2]. By blocking the signaling of these receptors, which are critical for the initiation and maintenance of tumor angiogenesis, this compound aims to suppress the blood supply necessary for tumor growth [1].

Key Validation Insights

  • PK/PD-Driven Dose Selection: The 900 mg BID dose was not determined by a traditional MTD but by the saturation of pharmacokinetic exposure and consistent observation of pharmacodynamic effects, indicating optimal target inhibition [1] [2].
  • Interpatient Variability: A pharmacogenetic study found that polymorphisms in key drug transporter genes (ABCB1, ABCC1, ABCG2) and target receptors (KDR, FLT4) were not associated with the observed interpatient variability in this compound exposure or toxicity [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

409.0941671 Da

Monoisotopic Mass

409.0941671 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18P7197Q7J

Other CAS

332012-40-5

Wikipedia

Telatinib

Dates

Last modified: 08-15-2023
1: Wang YJ, Zhang YK, Kathawala RJ, Chen ZS. Repositioning of Tyrosine Kinase Inhibitors as Antagonists of ATP-Binding Cassette Transporters in Anticancer Drug Resistance. Cancers (Basel). 2014 Sep 29;6(4):1925-52. doi: 10.3390/cancers6041925. Review. PubMed PMID: 25268163; PubMed Central PMCID: PMC4276951.
2: Sodani K, Patel A, Anreddy N, Singh S, Yang DH, Kathawala RJ, Kumar P, Talele TT, Chen ZS. Telatinib reverses chemotherapeutic multidrug resistance mediated by ABCG2 efflux transporter in vitro and in vivo. Biochem Pharmacol. 2014 May 1;89(1):52-61. doi: 10.1016/j.bcp.2014.02.012. Epub 2014 Feb 22. PubMed PMID: 24565910; PubMed Central PMCID: PMC3983711.
3: Benjamin B, Sahu M, Bhatnagar U, Abhyankar D, Srinivas NR. The observed correlation between in vivo clinical pharmacokinetic parameters and in vitro potency of VEGFR-2 inhibitors. Can this be used as a prospective guide for the development of novel compounds? Arzneimittelforschung. 2012 Apr;62(4):194-201. doi: 10.1055/s-0031-1299772. Epub 2012 Jan 30. PubMed PMID: 22290114.
4: Mross K, Frost A, Scheulen ME, Krauss J, Strumberg D, Schultheiss B, Fasol U, Büchert M, Krätzschmer J, Delesen H, Rajagopalan P, Christensen O. Phase I study of telatinib (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer. Vasc Cell. 2011 Jul 29;3:16. doi: 10.1186/2045-824X-3-16. PubMed PMID: 21801343; PubMed Central PMCID: PMC3170612.
5: Langenberg MH, Witteveen PO, Roodhart J, Lolkema MP, Verheul HM, Mergui-Roelvink M, Brendel E, Krätzschmar J, Loembé B, Nol-Boekel A, Christensen O, Schellens JH, Voest EE. Phase I evaluation of telatinib, a VEGF receptor tyrosine kinase inhibitor, in combination with bevacizumab in subjects with advanced solid tumors. Ann Oncol. 2011 Nov;22(11):2508-15. doi: 10.1093/annonc/mdq767. Epub 2011 Mar 4. PubMed PMID: 21378200.
6: Xie Q, Wondergem R, Shen Y, Cavey G, Ke J, Thompson R, Bradley R, Daugherty-Holtrop J, Xu Y, Chen E, Omar H, Rosen N, Wenkert D, Xu HE, Vande Woude GF. Benzoquinone ansamycin 17AAG binds to mitochondrial voltage-dependent anion channel and inhibits cell invasion. Proc Natl Acad Sci U S A. 2011 Mar 8;108(10):4105-10. doi: 10.1073/pnas.1015181108. Epub 2011 Feb 22. Erratum in: Proc Natl Acad Sci U S A. 2011 Mar 29;108(13):5472. Daughtery-Holtrop, Jennifer [corrected to Daugherty-Holtrop, Jennifer]. PubMed PMID: 21368131; PubMed Central PMCID: PMC3053964.
7: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Sep;32(7):517-48. doi: 10.1358/mf.2010.32.7.1549223. PubMed PMID: 21069103.
8: Langenberg MH, Witteveen PO, Roodhart JM, Verheul HM, Mergui-Roelvink M, van der Sar J, Brendel E, Laferriere N, Schellens JH, Voest EE. Phase I evaluation of telatinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in combination with irinotecan and capecitabine in patients with advanced solid tumors. Clin Cancer Res. 2010 Apr 1;16(7):2187-97. doi: 10.1158/1078-0432.CCR-09-2436. Epub 2010 Mar 16. PubMed PMID: 20233884.
9: Steeghs N, Gelderblom H, Wessels J, Eskens FA, de Bont N, Nortier JW, Guchelaar HJ. Pharmacogenetics of telatinib, a VEGFR-2 and VEGFR-3 tyrosine kinase inhibitor, used in patients with solid tumors. Invest New Drugs. 2011 Feb;29(1):137-43. doi: 10.1007/s10637-009-9347-0. Epub 2009 Nov 19. PubMed PMID: 19924384; PubMed Central PMCID: PMC3016151.
10: Eskens FA, Steeghs N, Verweij J, Bloem JL, Christensen O, van Doorn L, Ouwerkerk J, de Jonge MJ, Nortier JW, Kraetzschmar J, Rajagopalan P, Gelderblom H. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors. J Clin Oncol. 2009 Sep 1;27(25):4169-76. doi: 10.1200/JCO.2008.18.8193. Epub 2009 Jul 27. PubMed PMID: 19636022.
11: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.
12: Strumberg D, Schultheis B, Adamietz IA, Christensen O, Buechert M, Kraetzschmar J, Rajagopalan P, Ludwig M, Frost A, Steinbild S, Scheulen ME, Mross K. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours. Br J Cancer. 2008 Nov 18;99(10):1579-85. doi: 10.1038/sj.bjc.6604724. PubMed PMID: 19002179; PubMed Central PMCID: PMC2584942.
13: Steeghs N, Gelderblom H, Roodt JO, Christensen O, Rajagopalan P, Hovens M, Putter H, Rabelink TJ, de Koning E. Hypertension and rarefaction during treatment with telatinib, a small molecule angiogenesis inhibitor. Clin Cancer Res. 2008 Jun 1;14(11):3470-6. doi: 10.1158/1078-0432.CCR-07-5050. PubMed PMID: 18519779.
14: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Jun;29(5):359-73. PubMed PMID: 17805439.
15: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Jan-Feb;29(1):53-71. PubMed PMID: 17344945.

Explore Compound Types